6-Nitrobenzo[b]thiophene-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZMCSQBFHZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574113 | |
| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-42-7 | |
| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Nitrobenzo[b]thiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to offer a well-rounded understanding for research and development purposes.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented, its fundamental properties can be established. The properties of the parent compound, Benzo[b]thiophene-2-carboxylic acid, are provided for comparison.
Table 1: Physicochemical Properties
| Property | This compound | Benzo[b]thiophene-2-carboxylic acid (for comparison) |
| CAS Number | 19983-42-7[1] | 6314-28-9[2] |
| Molecular Formula | C₉H₅NO₄S | C₉H₆O₂S[2] |
| Molecular Weight | 223.21 g/mol | 178.21 g/mol [2] |
| IUPAC Name | 6-nitro-1-benzothiophene-2-carboxylic acid | 1-benzothiophene-2-carboxylic acid[2] |
| Appearance | Not specified | Beige solid[3] |
| Melting Point | Not specified | 126 - 130 °C[3] |
| Boiling Point | Not specified | Not available |
| Solubility | Not specified | Not specified |
| pKa | Not specified | Not specified |
Spectroscopic Data
Table 2: Predicted Spectroscopic Characteristics
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).- Aromatic protons on the benzo[b]thiophene ring system, with chemical shifts influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (C=O) in the range of 160-185 ppm.- Aromatic carbon signals, with those closer to the nitro and carboxylic acid groups being more deshielded. |
| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.- A strong C=O stretch from the carboxylic acid, expected around 1700 cm⁻¹.- Characteristic C=C aromatic stretches in the 1450-1600 cm⁻¹ region.- Asymmetric and symmetric N-O stretches from the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (223.21 m/z).- Fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂). |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general synthetic strategies for benzo[b]thiophene derivatives are well-established and typically involve the cyclization of a substituted benzene with a sulfur-containing reactant[7][8]. The introduction of the nitro group is often achieved through nitration of the benzo[b]thiophene core[9].
A plausible synthetic route can be inferred from the synthesis of the closely related compound, Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide)[9]. This would likely involve the formation of the benzo[b]thiophene-2-carboxylic acid core followed by a regioselective nitration at the 6-position.
Biological Activity and Signaling Pathways
Direct biological activity data for this compound is limited. However, the benzo[b]thiophene scaffold is a well-known pharmacophore, and numerous derivatives exhibit significant biological activities, particularly as anticancer agents[10][11]. The most relevant data comes from the structurally similar compound, Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide), a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[9][10].
4.1. Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers[10]. Stattic is known to inhibit STAT3 by targeting its SH2 domain, which prevents STAT3 dimerization and subsequent nuclear translocation and transcriptional activity[10]. Given the structural similarity, it is highly probable that this compound also functions as a STAT3 inhibitor.
References
- 1. 19983-42-7|this compound|BLD Pharm [bldpharm.com]
- 2. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmsl.cz [mmsl.cz]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
This technical guide provides a comprehensive overview of plausible synthetic routes for 6-Nitrobenzo[b]thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The synthesis of this compound is of interest due to the prevalence of the benzo[b]thiophene core in various biologically active molecules. This document outlines key synthetic strategies, detailed experimental protocols derived from analogous reactions, and quantitative data to facilitate laboratory application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
-
Route A: Late-Stage Nitration. This strategy involves the initial synthesis of the benzo[b]thiophene-2-carboxylic acid scaffold, followed by the introduction of the nitro group at the 6-position as a final or near-final step.
-
Route B: Early-Stage Nitration. This approach begins with a commercially available or synthesized nitro-substituted benzene derivative, which is then used to construct the fused thiophene ring.
This guide will focus on a plausible pathway that combines established reactions for the synthesis of substituted benzo[b]thiophenes. A proposed overall synthesis is depicted below.
Caption: Proposed synthesis pathway for this compound.
Detailed Synthesis Route
A plausible and effective route to synthesize this compound involves a multi-step process starting from benzo[b]thiophene. This method is adapted from the synthesis of related 6-substituted benzo[b]thiophene derivatives.[1]
The initial step is the oxidation of the sulfur atom in benzo[b]thiophene to form benzo[b]thiophene-1,1-dioxide. This transformation is crucial for directing the subsequent nitration to the desired position.
-
Reaction: Benzo[b]thiophene to Benzo[b]thiophene-1,1-dioxide
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
-
Yield: ~97%[1]
Experimental Protocol: To a solution of benzo[b]thiophene (1.0 eq) in dichloromethane, add m-CPBA (2.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzo[b]thiophene-1,1-dioxide.[1]
The electron-withdrawing sulfone group deactivates the benzene ring, directing the electrophilic nitration to the 6-position.
-
Reaction: Benzo[b]thiophene-1,1-dioxide to 6-Nitrobenzo[b]thiophene-1,1-dioxide
-
Reagents: Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Temperature: 0 °C to room temperature
-
Yield: ~93%[1]
Experimental Protocol: Add benzo[b]thiophene-1,1-dioxide (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 6-nitrobenzo[b]thiophene-1,1-dioxide, also known as Stattic.[1]
This step is proposed by analogy and may require optimization. The reduction of the sulfone back to the sulfide is a challenging but necessary step to obtain the target scaffold.
-
Reaction: 6-Nitrobenzo[b]thiophene-1,1-dioxide to 6-Nitrobenzo[b]thiophene
-
Potential Reagents: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This step is not explicitly detailed in the provided search results and represents a potential synthetic challenge.
Experimental Protocol (Proposed): In an inert atmosphere, suspend 6-Nitrobenzo[b]thiophene-1,1-dioxide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of LiAlH₄ (excess) in THF. After the addition, allow the reaction to stir at room temperature or with gentle heating while monitoring via TLC. Upon completion, cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic phase and concentrate to yield 6-Nitrobenzo[b]thiophene. This step requires careful experimental validation.
The final step involves the introduction of the carboxylic acid group at the 2-position of the benzo[b]thiophene ring. This can be achieved via lithiation followed by quenching with carbon dioxide.
-
Reaction: 6-Nitrobenzo[b]thiophene to this compound
-
Reagents: n-Butyllithium (n-BuLi), followed by solid carbon dioxide (dry ice)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: -78 °C
Experimental Protocol (Analogous): Dissolve 6-Nitrobenzo[b]thiophene (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1-2 hours at this temperature. Quench the reaction by adding an excess of crushed dry ice. Allow the mixture to warm to room temperature. Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of related compounds, which can be used as a benchmark for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | Benzo[b]thiophene | Benzo[b]thiophene-1,1-dioxide | m-CPBA | 97 | [1] |
| Nitration | Benzo[b]thiophene-1,1-dioxide | 6-Nitrobenzo[b]thiophene-1,1-dioxide | HNO₃/H₂SO₄ | 93 | [1] |
| Hydrolysis of Ester to Carboxylic Acid | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | NaOH, EtOH | 87 | [2] |
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Step-wise synthesis of this compound.
Alternative Approaches and Considerations
An alternative strategy could involve the synthesis of benzo[b]thiophene-2-carboxylic acid first, followed by nitration. However, the carboxylic acid group is a meta-director, and direct nitration might lead to a mixture of isomers, complicating purification. The electron-withdrawing nature of the carboxyl group would also deactivate the ring, potentially requiring harsh nitrating conditions.
Another approach could be the direct synthesis of the target molecule from a pre-functionalized benzene derivative, as suggested by methods involving the displacement of a nitro group.[3] However, these routes can be complex and may require specialized starting materials.
The proposed route, while involving multiple steps, offers good regiochemical control for the nitration step, which is a significant advantage. The reduction of the sulfone in the presence of a nitro group is a potential challenge and would require careful optimization of reaction conditions to avoid reduction of the nitro group.
This guide provides a robust framework for the synthesis of this compound. Researchers should consider the potential challenges, particularly in the sulfone reduction step, and may need to perform some optimization to achieve the desired outcome.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 6-Nitrobenzo[b]thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-nitrobenzo[b]thiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted spectroscopic values based on data from analogous structures, including its methyl ester and the parent benzo[b]thiophene-2-carboxylic acid. This guide offers detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and presents the predicted data in a structured format to aid researchers in the identification and characterization of this molecule.
Introduction
This compound is a nitro-substituted derivative of the benzo[b]thiophene scaffold, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position is expected to significantly influence its electronic properties and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide serves as a foundational resource by providing an in-depth analysis of its predicted spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are extrapolated from known data for structurally related compounds and general principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Broad Singlet | 1H | -COOH |
| ~8.8 - 8.6 | Doublet | 1H | H7 |
| ~8.4 - 8.2 | Doublet of Doublets | 1H | H5 |
| ~8.1 - 7.9 | Singlet | 1H | H3 |
| ~7.9 - 7.7 | Doublet | 1H | H4 |
Note: The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the nitro group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 165 | C=O (Carboxylic Acid) |
| ~150 - 145 | C6 |
| ~145 - 140 | C7a |
| ~140 - 135 | C3a |
| ~135 - 130 | C2 |
| ~130 - 125 | C3 |
| ~125 - 120 | C5 |
| ~120 - 115 | C4 |
| ~115 - 110 | C7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1570 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1355 - 1315 | Strong | Symmetric NO₂ stretch |
| 1320 - 1210 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 223 | [M]⁺ (Molecular Ion) |
| 206 | [M-OH]⁺ |
| 178 | [M-COOH]⁺ |
| 177 | [M-NO₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[1]
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Alternatively, the KBr pellet method can be used:
-
Sample Preparation:
-
Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.[2]
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[3]
-
Further, dilute this stock solution to a final concentration in the range of 10-100 µg/mL.[3]
-
Filter the final solution if any solid particles are present.[3]
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature, to optimal values for the analyte.
-
Calibrate the mass analyzer using a known calibration standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum over a suitable m/z range. Data can be acquired in both positive and negative ion modes to determine the best ionization conditions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions.
-
Compare the observed m/z values with the calculated exact mass of the compound.
-
Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound for researchers and professionals in the field of drug development and materials science. While direct experimental data is not widely available, the predicted data and detailed experimental protocols presented herein offer a valuable resource for the identification, characterization, and quality control of this compound. The provided workflow diagram further clarifies the logical progression of analysis. It is recommended that researchers acquiring experimental data for this compound compare it against the predicted values provided in this guide to aid in their structural elucidation.
References
An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic acid (CAS: 19983-42-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitrobenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from closely related analogs and established chemical principles to offer insights into its synthesis, properties, and potential biological activities.
Chemical and Physical Properties
This compound is a derivative of benzo[b]thiophene, featuring a nitro group at the 6-position and a carboxylic acid group at the 2-position. These functional groups are expected to significantly influence its chemical reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 19983-42-7 | N/A |
| Molecular Formula | C₉H₅NO₄S | ChemScene[1] |
| Molecular Weight | 223.21 g/mol | ChemScene[1] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis
Proposed Synthetic Pathway
A feasible approach could involve the Gewald reaction to construct a 2-aminobenzo[b]thiophene intermediate, followed by diazotization and nitration to introduce the nitro group, and finally, hydrolysis of a nitrile or ester to yield the carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
Step 1: Synthesis of a 2-Amino-6-nitrobenzo[b]thiophene-2-carbonitrile Intermediate (via Gewald Reaction)
-
To a stirred solution of an appropriately substituted 2-halonitrobenzene and malononitrile in a suitable solvent (e.g., ethanol or DMF), add a base such as morpholine or triethylamine.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-amino-6-nitrobenzo[b]thiophene-2-carbonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Conversion to this compound
-
The 2-amino group can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).
-
The diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce a different functional group at the 2-position, which can subsequently be converted to a carboxylic acid.
-
Alternatively, direct hydrolysis of the nitrile group of the intermediate from Step 1 under acidic or basic conditions would yield the desired carboxylic acid. For example, heating the nitrile with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, would afford this compound.
Spectral Data (Predicted)
Direct experimental spectral data for this compound is not publicly available. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring and the thiophene ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm). The electron-withdrawing nitro group will deshield adjacent protons. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-175 ppm. Aromatic carbons will appear between 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption should appear around 1700 cm⁻¹. Characteristic N-O stretching bands for the nitro group are expected around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 223. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). |
Biological Activity and Potential Applications
While there is no direct biological data for this compound, its close structural analog, 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) , is a well-characterized inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]
STAT3 Signaling Pathway and "Stattic"
The STAT3 protein is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers, making it an attractive target for drug development. "Stattic" has been shown to inhibit the phosphorylation and dimerization of STAT3, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Caption: Inhibition of the STAT3 signaling pathway by Stattic.
Given the structural similarity, it is highly probable that this compound also exhibits inhibitory activity against the STAT3 pathway. The presence of the carboxylic acid group may influence its pharmacokinetic properties, such as solubility and cell permeability, compared to "Stattic".
Potential Therapeutic Applications
Derivatives of benzo[b]thiophene have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. If this compound is indeed a STAT3 inhibitor, it could be a valuable lead compound for the development of novel therapeutics for:
-
Oncology: Various cancers with constitutively active STAT3 signaling.
-
Inflammatory Diseases: Conditions where STAT3-mediated inflammation plays a key role.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays can be performed.
STAT3 Inhibition Assay (General Protocol)
-
Cell Culture: Culture a cancer cell line known to have activated STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition of the pathway.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells in a 96-well plate and treat with a dilution series of the compound.
-
After the incubation period, add the viability reagent and measure the signal (absorbance or luminescence) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow
Caption: Workflow for evaluating STAT3 inhibition and cytotoxicity.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery, primarily due to its structural resemblance to the known STAT3 inhibitor "Stattic". While direct experimental data is scarce, this guide provides a framework for its synthesis, predicted properties, and a clear path for evaluating its potential as a therapeutic agent. Further research is warranted to synthesize this compound and validate its biological activity, which could lead to the development of novel treatments for cancer and other diseases driven by aberrant STAT3 signaling.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
"6-Nitrobenzo[b]thiophene-2-carboxylic acid" molecular structure
An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid
Abstract
This document provides a comprehensive technical overview of this compound, a nitro-substituted heterocyclic compound. The guide details its molecular structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it outlines a representative synthetic protocol and methods for its characterization, tailored for researchers, scientists, and professionals in the field of drug development and materials science. All quantitative data is presented in structured tables for clarity and comparative analysis.
Molecular Structure and Chemical Identifiers
This compound is a derivative of benzo[b]thiophene, featuring a nitro group (NO₂) at the 6-position of the benzene ring and a carboxylic acid group (-COOH) at the 2-position of the thiophene ring. The presence of these functional groups, combined with the rigid bicyclic core, imparts specific chemical and physical properties to the molecule.
Chemical Structure Diagram
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-nitro-1-benzothiophene-2-carboxylic acid | [1] |
| CAS Number | 19983-42-7 | [2] |
| Molecular Formula | C₉H₅NO₄S | [2][3] |
| Molecular Weight | 223.21 g/mol | [2][3] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])SC(=C2)C(=O)O | N/A |
| MDL Number | MFCD13180963 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its aromatic system, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid (predicted) | N/A |
| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[3] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group.[3] |
| Hydrogen Bond Acceptors | 5 | From the nitro and carboxylic acid oxygens.[3] |
| Rotatable Bond Count | 2 | The C-C bond of the carboxyl group and the C-N bond of the nitro group.[3] |
| Storage | Sealed in dry, 2-8°C | Recommended for maintaining stability.[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following tables summarize the expected spectroscopic features.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | ~8.0 - 8.5 | Singlet (s) | Proton on the thiophene ring, deshielded by the adjacent carboxylic acid. |
| H-7 | ~8.2 - 8.6 | Doublet (d) | Aromatic proton ortho to the nitro group, significantly deshielded. |
| H-5 | ~7.8 - 8.2 | Doublet of doublets (dd) | Aromatic proton meta to the nitro group and ortho to the sulfur-fused carbon. |
| H-4 | ~7.6 - 8.0 | Doublet (d) | Aromatic proton ortho to the sulfur-fused carbon. |
| -COOH | ~10 - 13 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[4] |
Note: Predicted values are based on the analysis of related benzo[b]thiophene derivatives and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.[5][6]
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=O (Carboxyl) | 160 - 175 | Carbonyl carbon, highly deshielded.[4] | | C-6 (C-NO₂) | 145 - 155 | Aromatic carbon attached to the nitro group. | | Thiophene Carbons | 125 - 145 | Chemical shifts are influenced by the substituents. | | Benzene Carbons | 120 - 140 | Aromatic carbons of the benzene ring. |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Carboxylic Acid C=O | Stretching | 1680-1725 | Strong |
| Nitro Group N-O | Asymmetric Stretching | 1500-1560 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |
| Nitro Group N-O | Symmetric Stretching | 1340-1390 | Strong |
| Carboxylic Acid C-O | Stretching | 1210-1320 | Medium |
Note: These ranges are based on typical values for the respective functional groups.[5][7][8]
Table 6: Predicted Mass Spectrometry Data
| Parameter | Value/Fragment | Notes |
| Molecular Ion [M]⁺ | m/z 223 | Corresponding to the molecular weight of the compound. |
| [M-OH]⁺ | m/z 206 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-NO₂]⁺ | m/z 177 | Loss of the nitro group. |
| [M-COOH]⁺ | m/z 178 | Loss of the carboxyl radical. |
Experimental Protocols
Protocol 4.1: Synthesis via Nitration
This protocol describes a general method for the synthesis of this compound from benzo[b]thiophene-2-carboxylic acid. The regioselectivity of nitration can be sensitive to reaction conditions.[5]
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Carefully dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at room temperature with stirring.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum at 50-60°C.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired 6-nitro isomer.
Protocol 4.2: Characterization by FT-IR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Background Scan: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands corresponding to the functional groups as detailed in Table 5.
Conclusion
This technical guide provides foundational data on the molecular structure, properties, and characterization of this compound. The tabulated data and detailed protocols serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related heterocyclic compounds. The provided information facilitates further investigation into its potential applications in medicinal chemistry and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 19983-42-7|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Nitrobenzo[b]thiophene-2-carboxylic acid | C9H5NO4S | CID 22123322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Discovery and History of Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous pharmaceuticals and functional organic materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzo[b]thiophene compounds, detailing key synthetic milestones, experimental protocols, and the mechanistic understanding of their biological significance.
Discovery and Early History
The history of benzo[b]thiophene, initially known as thianaphthene, is intrinsically linked to the study of coal tar distillates in the late 19th century. While the exact date and discoverer of its initial isolation are not definitively documented in a singular seminal publication, its presence in coal tar was recognized by the early pioneers of organic chemistry. The structural elucidation and first unambiguous synthesis of the benzo[b]thiophene core laid the groundwork for over a century of research into its derivatives.
Early synthetic efforts were focused on constructing the fused ring system from readily available starting materials. These foundational methods, though often requiring harsh conditions, were crucial in establishing the fundamental reactivity and properties of benzo[b]thiophenes.
Foundational Synthetic Methodologies
The development of synthetic routes to benzo[b]thiophenes has been a continuous effort, evolving from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and domino reactions. This section details some of the seminal methods that have shaped the field.
Oxidative Cyclization of o-Mercaptocinnamic Acids
One of the earliest and most widely used methods for the preparation of benzo[b]thiophene-2-carboxylates is the oxidative cyclization of ortho-mercaptocinnamic acids.[1] This approach, while limited to the synthesis of specific derivatives, was instrumental in early investigations of the benzo[b]thiophene scaffold.
Experimental Protocol: Oxidative Cyclization of 2-Mercaptocinnamic Acid [2]
-
Reactants: 2-Mercaptocinnamic acid, Potassium ferricyanide (K₃Fe(CN)₆), and a suitable base (e.g., sodium hydroxide).
-
Procedure: 2-Mercaptocinnamic acid is dissolved in an alkaline solution. An aqueous solution of potassium ferricyanide is then added portion-wise to effect the oxidative cyclization. The reaction mixture is typically stirred at room temperature.
-
Work-up: Upon completion, the reaction is acidified to precipitate the benzo[b]thiophene-2-carboxylic acid, which is then collected by filtration, washed, and purified by recrystallization.
-
Alternative Oxidant: Iodine can also be employed as an oxidizing agent for this transformation.[2]
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans, was later adapted for the synthesis of thiophenes and their benzo-fused analogues.[3] This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene [5]
-
Reactants: A substituted 1,4-diketone and a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5]
-
Solvent: Anhydrous, high-boiling, non-polar solvents like toluene or xylene are typically used.[5]
-
Procedure: The 1,4-diketone and the sulfurizing agent are heated under reflux in the chosen solvent. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and subjected to an aqueous work-up. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.[5]
-
Caution: This reaction is known to produce toxic hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.[5]
Gewald Aminothiophene Synthesis
Developed by Karl Gewald in the 1960s, the Gewald reaction is a versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] While originally for thiophenes, variations have been applied to benzo[b]thiophene synthesis.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [7]
-
Reactants: A ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, and a base (e.g., triethylamine).[7]
-
Solvent: Often carried out in a protic solvent like ethanol or in some cases, water.[7]
-
Procedure: The ketone, active methylene nitrile, elemental sulfur, and base are combined in the solvent and heated. The reaction temperature and time can vary depending on the substrates. In some green chemistry approaches, ultrasound irradiation has been used to promote the reaction in water.[7]
-
Work-up: The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.[7]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis, developed by Hans Fiesselmann in the 1950s, provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[8][9]
Experimental Protocol: Fiesselmann Thiophene Synthesis [10]
-
Reactants: An α,β-acetylenic ester, a thioglycolic acid derivative (e.g., ethyl thioglycolate), and a base (e.g., sodium ethoxide).[10]
-
Procedure: The reaction is typically carried out in a suitable solvent under basic conditions. The base facilitates the conjugate addition of the thioglycolate to the acetylenic ester, followed by cyclization.
-
Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to yield a thiophene-2,5-dicarboxylate.[11][12][13]
Experimental Protocol: Hinsberg Thiophene Synthesis [14]
-
Reactants: A 1,2-dicarbonyl compound (e.g., benzil), diethyl thiodiacetate, and a strong base (e.g., sodium ethoxide).[14]
-
Procedure: The reactants are heated in the presence of the base. The reaction proceeds through a double aldol-type condensation.
-
Work-up: The initial ester product is often hydrolyzed to the corresponding diacid, which is then isolated and purified.
Modern Synthetic Approaches
The 21st century has witnessed a paradigm shift in the synthesis of benzo[b]thiophenes, with a focus on efficiency, atom economy, and the development of methods for constructing complex derivatives.
Domino and Multi-component Reactions
Domino and multi-component reactions (MCRs) have emerged as powerful strategies for the rapid assembly of complex molecules from simple starting materials in a single pot. Several domino protocols for the synthesis of benzo[b]thiophenes have been developed, often involving transition-metal catalysis.[15][16][17][18][19]
Experimental Protocol: A Domino Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes [15]
-
Reactants: A ketone, 1,3-dione, and an amino aldehyde derivative of benzothiophene.
-
Procedure for Benzothieno[3,2-b]pyridines: A mixture of 3-amino-2-formyl benzothiophene (0.5 mmol), a ketone (0.7 mmol), and aqueous NaOH (7 M, 0.5 mL) in ethanol (10 mL) is refluxed for 12 hours. The reaction is quenched with 10% HCl, and the resulting precipitate is filtered, washed, and dried.[15]
-
Procedure for 3,4-Dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones: A mixture of 3-amino-2-formyl benzothiophene (0.5 mmol), a 1,3-dione (0.55 mmol), and piperidine (0.5 mL) in acetonitrile (10 mL) is refluxed for 12 hours. The reaction is quenched with distilled water, and the precipitate is collected by filtration.[15]
Transition-Metal-Catalyzed Syntheses
Palladium, copper, and other transition metals have been extensively used to catalyze the formation of benzo[b]thiophenes through various cross-coupling and cyclization reactions. These methods offer high efficiency and functional group tolerance. A notable example is the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation.[20]
Experimental Protocol: Palladium-Catalyzed Synthesis of Multisubstituted Benzo[b]thiophenes [20]
-
Reactants: An enethiolate salt (generated in situ from an arylacetonitrile and a dithioate), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂), a reoxidant (e.g., cupric acetate or O₂), and an additive (e.g., tetrabutylammonium bromide).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure: The in situ generated enethiolate is subjected to intramolecular C-H functionalization-arylthiolation under the influence of the palladium catalytic system.
-
Work-up: Standard aqueous work-up followed by purification by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for selected benzo[b]thiophene synthesis methods.
Table 1: Yields of Selected Benzo[b]thiophene Syntheses
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Gewald Synthesis | Cyclohexanone, Malononitrile, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 90 | [7] |
| Domino Synthesis | 3-Amino-2-formyl benzothiophene, Acetone | 2-Methylbenzothieno[3,2-b]pyridine | Good | [15] |
| Visible-Light-Promoted Cyclization | Di-p-tolyldisulfide, Diethyl acetylenedicarboxylate | Diethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate | Not specified | [21] |
| Palladium-Catalyzed C-H Functionalization | Various enethiolates | Multisubstituted benzo[b]thiophenes | High | [20] |
Table 2: Physical Properties of Benzo[b]thiophene
| Property | Value | Reference |
| Melting Point | 32 °C | [2] |
| Boiling Point | 220-221 °C | [2] |
| Resonance Energy | 58 kcal/mol | [2] |
Biological Significance and Signaling Pathways
The benzo[b]thiophene scaffold is a key component of several approved drugs, each with a distinct mechanism of action that involves interference with specific biological signaling pathways.
Zileuton: 5-Lipoxygenase Inhibition
Zileuton is an inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes.[22][23][24][25] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma. By inhibiting this enzyme, Zileuton blocks the entire leukotriene synthesis pathway.[22][23][24][25]
Raloxifene: Selective Estrogen Receptor Modulation
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[26][27][28][29][30] Its therapeutic actions are mediated through its interaction with estrogen receptors (ERα and ERβ).[26][27][28][29][30]
Sertaconazole: Antifungal and Anti-inflammatory Action
Sertaconazole is an antifungal agent that also possesses anti-inflammatory properties. Its primary antifungal mechanism involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane.[31][32][33] Additionally, it exhibits anti-inflammatory effects by activating the p38-COX-2-PGE2 pathway.[31][34]
Conclusion
The journey of benzo[b]thiophene from a coal tar component to a cornerstone of modern medicinal chemistry is a testament to the enduring power of organic synthesis and the relentless pursuit of new therapeutic agents. The historical synthetic methods, while sometimes arduous, provided the fundamental chemical knowledge that enabled the development of today's sophisticated and efficient synthetic strategies. The continued exploration of benzo[b]thiophene's chemical space, guided by a deep understanding of its interactions with biological systems, promises the discovery of new and improved drugs and materials in the years to come. This guide serves as a foundational resource for researchers aiming to build upon this rich history and contribute to the future of this remarkable heterocyclic scaffold.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An efficient domino protocol towards high-performance organic semiconductors: [1]benzothiophene[3,2-b][1]benzothiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents | RTI [rti.org]
- 19. Synthesis of Substituted Benzo[ b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 29. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Sertaconazole - Wikipedia [en.wikipedia.org]
- 32. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 33. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Nitrobenzo[b]thiophene-2-carboxylic acid" derivatives and analogs
An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Derivatives and Analogs
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of this compound and its derivatives. This class of compounds has garnered significant interest due to the discovery of potent inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and RhoA/ROCK pathways.
Herein, we provide a detailed overview of the synthetic methodologies, quantitative biological data, experimental protocols, and the underlying signaling pathways modulated by these compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs.
Core Structure
The foundational molecule, this compound, possesses a benzothiophene core with a nitro group at the 6-position and a carboxylic acid at the 2-position. Its chemical structure is as follows:
(Note: A representative image of the chemical structure is shown above.)
Synthesis of the Core and its Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A general and plausible synthetic scheme for the core molecule is outlined below, followed by methods for the synthesis of key derivatives.
Proposed Synthesis of this compound
A potential synthetic route to this compound can be envisioned starting from commercially available materials, such as 2-bromo-5-nitrobenzaldehyde, and involving a cyclization reaction to form the benzothiophene ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate
-
To a solution of 2-bromo-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent like DMF, add ethyl thioglycolate (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 6-nitrobenzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-nitrobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), to the solution.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.
Synthesis of Stattic and its Analogs
A key derivative of the core structure is 6-Nitrobenzo[b]thiophene 1,1-dioxide, also known as Stattic, a potent STAT3 inhibitor. The synthesis of Stattic and its amino derivatives is crucial for structure-activity relationship (SAR) studies.[1]
Experimental Protocol: Synthesis of Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) [1]
-
Oxidation of Benzo[b]thiophene: Dissolve benzo[b]thiophene in a suitable solvent like dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the oxidation is complete. Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to get benzo[b]thiophene 1,1-dioxide.
-
Nitration: To a cooled (0 °C) mixture of sulfuric acid and nitric acid, slowly add the benzo[b]thiophene 1,1-dioxide. Stir the reaction mixture at a low temperature for a few hours. Carefully pour the reaction mixture onto crushed ice. Collect the precipitate by filtration, wash with cold water, and dry to obtain Stattic.
Experimental Protocol: Synthesis of 6-Aminobenzo[b]thiophene 1,1-dioxide Derivatives [1]
-
Reduction of Stattic: To a solution of Stattic in a mixture of ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux for several hours. After cooling, filter the reaction mixture through Celite and concentrate the filtrate. Extract the residue with an organic solvent and purify to obtain 6-aminobenzo[b]thiophene 1,1-dioxide.
-
Reductive Amination: To a solution of 6-aminobenzo[b]thiophene 1,1-dioxide in a suitable solvent like methanol, add the desired aldehyde (e.g., p-anisaldehyde) and a reducing agent such as sodium cyanoborohydride. Stir the reaction at room temperature until completion. Quench the reaction, remove the solvent, and purify the residue to obtain the desired N-substituted derivative.
Biological Activity and Quantitative Data
Derivatives of this compound have shown significant biological activity, primarily as anticancer agents through the inhibition of STAT3 and RhoA/ROCK signaling pathways. The following tables summarize the in vitro efficacy of selected compounds.
Table 1: In Vitro Anticancer Activity of Stattic Analogs (STAT3 Inhibitors)
| Compound ID | Modification on 6-amino group | Cell Line | IC50 (µM) |
| Stattic | Nitro (at position 6) | MDA-MB-231 | 5.1[2] |
| Compound 15 | (4-(dimethylamino)phenyl)amino | A549 | 0.33[3] |
| HeLa | 0.75[3] | ||
| MCF-7 | 0.54[3] | ||
| K2071 | (4-methoxybenzyl)amino | U87 MG | 7.5[1] |
| U251 | 8.2[1] |
Table 2: In Vitro Activity of Benzo[b]thiophene Derivatives as RhoA/ROCK Pathway Inhibitors
| Compound ID | Structure | Cell Line | Assay | IC50 (µM) |
| b19 | Benzo[b]thiophene-3-carboxamide derivative | MDA-MB-231 | Proliferation | 2.8[2] |
| MCF-7 | Proliferation | 4.1[2] |
Signaling Pathways
The therapeutic effects of this compound derivatives are largely attributed to their ability to modulate key cellular signaling pathways involved in cancer progression.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Stattic and its analogs inhibit the STAT3 pathway by preventing its phosphorylation and dimerization.[2]
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
6-Nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly in the realm of signal transduction inhibition, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities, with a focus on its relationship to the STAT3 signaling pathway.
Introduction
The benzo[b]thiophene scaffold is a prominent feature in a multitude of pharmacologically active compounds. The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide aims to consolidate the available theoretical and experimental data on this compound, providing a foundational resource for researchers engaged in its study and application.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.
| Property | Value | Source |
| CAS Number | 19983-42-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₅NO₄S | --INVALID-LINK-- |
| Molecular Weight | 223.21 g/mol | --INVALID-LINK-- |
Synthesis
A common strategy involves the nitration of a pre-formed benzo[b]thiophene-2-carboxylic acid or a suitable ester precursor. Studies on the nitration of benzo[b]thiophen-3-carboxylic acid have shown that substitution can occur at all four available positions on the benzene ring (4, 5, 6, and 7), with the isomer distribution being dependent on the reaction conditions.[1] For instance, employing potassium nitrate in sulfuric acid at 0°C favors the formation of the 5- and 6-nitro isomers.[1]
A general procedure for the hydrolysis of a substituted ethyl benzo[b]thiophene-2-carboxylate to the corresponding carboxylic acid involves treatment with a base such as sodium hydroxide in ethanol.[2]
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical):
Step 1: Nitration of Ethyl Benzo[b]thiophene-2-carboxylate
-
Dissolve ethyl benzo[b]thiophene-2-carboxylate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture over ice and extract the product with an organic solvent.
-
The resulting mixture of nitro-isomers would then require separation, likely through chromatographic techniques, to isolate the desired 6-nitro isomer.
Step 2: Hydrolysis of Ethyl 6-Nitrobenzo[b]thiophene-2-carboxylate
-
To a solution of the isolated ethyl 6-nitrobenzo[b]thiophene-2-carboxylate in ethanol, add an aqueous solution of sodium hydroxide.[2]
-
Stir the mixture at room temperature overnight.[2]
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Dilute with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[2]
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
Spectroscopic Characterization (Theoretical)
Although experimental spectra for this compound are not available in the reviewed literature, its expected spectroscopic features can be predicted based on the known spectral data of related compounds and the characteristic absorptions of its functional groups.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzo[b]thiophene ring system will exhibit complex splitting patterns due to spin-spin coupling. The presence of the electron-withdrawing nitro group at the 6-position will likely cause a downfield shift of the protons in its vicinity. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-185 ppm. The carbons of the aromatic rings will appear in the range of 110-150 ppm. The carbon atom attached to the nitro group (C-6) is expected to be significantly deshielded.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760-1690 |
| Nitro Group | Asymmetric N-O stretch | 1550-1475 |
| Nitro Group | Symmetric N-O stretch | 1360-1290 |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Thiophene Ring | C-S stretch | ~700 |
4.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 223, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited. However, the biological activity of the closely related compound, 6-nitrobenzo[b]thiophene-1,1-dioxide, commercially known as "Stattic," provides valuable insights into its potential therapeutic applications.
Stattic is a well-documented inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[3] Stattic is believed to inhibit the phosphorylation and dimerization of STAT3, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against the STAT3 pathway or other related signaling cascades. The carboxylic acid moiety could potentially alter the molecule's binding affinity and selectivity for its biological targets.
The diagram below illustrates the canonical STAT3 signaling pathway, which is a likely target for this compound.
Further experimental validation is necessary to confirm the biological activity of this compound and to elucidate its precise mechanism of action.
Conclusion
This compound represents a promising, yet underexplored, molecule with potential applications in drug discovery. This technical guide has summarized the available theoretical knowledge regarding its synthesis, physicochemical properties, and predicted spectroscopic characteristics. The established biological activity of its close analogue, Stattic, strongly suggests that this compound warrants further investigation as a potential modulator of cellular signaling pathways, particularly the STAT3 pathway. Future research should focus on developing a robust synthetic protocol, obtaining comprehensive experimental characterization data, and conducting thorough biological evaluations to unlock the full therapeutic potential of this intriguing compound.
References
- 1. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 3. mmsl.cz [mmsl.cz]
The Nitro Group on the Benzo[b]thiophene Scaffold: An In-Depth Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals and functional materials.[1] The introduction of a nitro group onto this scaffold profoundly influences its chemical reactivity and biological properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of the nitro group activates the benzo[b]thiophene ring system for various transformations, including reduction, nucleophilic substitution, and cycloaddition reactions. Furthermore, nitrobenzo[b]thiophene derivatives serve as crucial precursors for the synthesis of potent kinase inhibitors, highlighting their significance in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group on the benzo[b]thiophene core, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction workflows and biological signaling pathways.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation in the functionalization of nitrobenzo[b]thiophenes. The resulting aminobenzo[b]thiophenes are versatile intermediates for the synthesis of a diverse range of heterocyclic compounds and biologically active molecules, including kinase inhibitors.[4][5] Common methods for this reduction include catalytic hydrogenation and the use of metal-based reducing agents like tin(II) chloride.[2][6]
Quantitative Data on Reduction Reactions
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |
| 2-Nitro-benzo[b]thiophene-3-carbonitrile | SnCl₂·2H₂O, HCl | Ethanol, reflux | 2-Amino-benzo[b]thiophene-3-carbonitrile | Not specified | [4] |
| 4b (nitro-compound) | SnCl₂ | Ethanol, reflux, 12 h | 4h (amino-compound) | Not specified | [6] |
| 5b (nitro-compound) | SnCl₂ | Ethanol, reflux, 12 h | 5h (amino-compound) | Not specified | [6] |
| 2,3-Dinitrobenzo[b]thiophene | H₂, Pd/C | 50 psi H₂ pressure | 3-Amino-2-nitrobenzo[b]thiophene | 70 | [2] |
Experimental Protocol: Reduction of 2-Nitro-benzo[b]thiophene-3-carbonitrile with Tin(II) Chloride
This protocol describes a standard laboratory procedure for the reduction of an aromatic nitro group to a primary amine using tin(II) chloride.[4]
Materials:
-
2-Nitro-benzo[b]thiophene-3-carbonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Nitro-benzo[b]thiophene-3-carbonitrile (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 equivalents) to the solution.
-
With stirring, carefully add concentrated hydrochloric acid dropwise.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the mixture with a 10 M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield 2-amino-benzo[b]thiophene-3-carbonitrile.[4]
Workflow for the Reduction of a Nitrobenzo[b]thiophene
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the benzo[b]thiophene ring towards nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a variety of functional groups by displacing a suitable leaving group, such as a halogen, or in some cases, the nitro group itself. Reactions with amines are particularly common, leading to the synthesis of various amino-substituted benzo[b]thiophenes.[7][8][9]
Quantitative Data on SNAr Reactions
| Substrate | Nucleophile | Conditions | Product(s) | Yield (%) | Reference(s) |
| 3-Bromo-2-nitrobenzo[b]thiophene | 3-(Trifluoromethyl)aniline | DMF | N-(3-(Trifluoromethyl)phenyl)-2-nitrobenzo[b]thiophen-3-amine and N-(3-(Trifluoromethyl)phenyl)-3-nitrobenzo[b]thiophen-2-amine | 85-65 (major isomer) and 15-35 (minor isomer) | [7] |
| 3-Bromo-2-nitrobenzo[b]thiophene | 4-(Trifluoromethyl)aniline | DMF | N-(4-(Trifluoromethyl)phenyl)-2-nitrobenzo[b]thiophen-3-amine and N-(4-(Trifluoromethyl)phenyl)-3-nitrobenzo[b]thiophen-2-amine | Not specified | [7] |
| 3-Bromo-2-nitrobenzo[b]thiophene | Glycine methyl ester | DMF | Methyl 2-((2-nitrobenzo[b]thiophen-3-yl)amino)acetate and Methyl 2-((3-nitrobenzo[b]thiophen-2-yl)amino)acetate | Not specified | [7] |
| 3-Bromo-2-nitrobenzo[b]thiophene | N-Propylglycine ethyl ester | DMF | Ethyl 2-((2-nitrobenzo[b]thiophen-3-yl)(propyl)amino)acetate and Ethyl 2-((3-nitrobenzo[b]thiophen-2-yl)(propyl)amino)acetate | Not specified | [7] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 3-Bromo-2-nitrobenzo[b]thiophene with an Amine
This protocol is based on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines.[7]
Materials:
-
3-Bromo-2-nitrobenzo[b]thiophene
-
Amine (e.g., aniline, diethylamine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-bromo-2-nitrobenzo[b]thiophene (1.0 equivalent) in DMF in a round-bottom flask.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting solid by filtration, wash it with water, and dry it in vacuo.
-
Purify the crude product by column chromatography to isolate the desired amino-substituted nitrobenzo[b]thiophene.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Electrophilic Substitution: Nitration
The introduction of a nitro group onto the benzo[b]thiophene ring is a challenging transformation that often leads to a mixture of isomers. The regioselectivity is highly dependent on the reaction conditions and the nature of any existing substituents.[10] For benzo[b]thiophene derivatives with electron-withdrawing groups at the 3-position (like -COOH, -CHO, or -COCH₃), electrophilic nitration typically occurs on the benzene ring rather than the deactivated thiophene ring.[11][12]
Quantitative Data on Nitration of 3-Substituted Benzo[b]thiophenes
| Substrate | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |
| Benzo[b]thiophen-3-carboxylic acid | Conc. HNO₃ in H₂SO₄/AcOH at 60°C | 4-Nitro isomer | [11] |
| Benzo[b]thiophen-3-carboxylic acid | KNO₃ in H₂SO₄ at 0°C | 5- and 6-Nitro isomers | [11] |
| 3-Acetylbenzo[b]thiophen | KNO₃ in conc. H₂SO₄ at 0°C | Substitution at all four benzene ring positions | [12] |
| 3-Acetylbenzo[b]thiophen | Fuming HNO₃/AcOH/Ac₂O (cold) | Substitution at all four benzene ring positions and 3-nitrobenzo[b]thiophene | [12] |
| 2-Bromo-3-methylbenzo[b]thiophen | Various nitrating conditions | Mixture of 4-nitro (14–18%) and 6-nitro (21–27.5%) compounds, and 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one (35–47%) | [13][14][15] |
Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile (Adapted from Analogous Compounds)
This protocol is adapted from procedures for the nitration of other 3-substituted benzo[b]thiophenes.[4]
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
To the stirred, cold sulfuric acid, add benzo[b]thiophene-3-carbonitrile.
-
Add finely powdered potassium nitrate portion-wise, ensuring the temperature remains at 0°C.
-
Continue stirring at 0°C for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt completely, and collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
The crude product can be purified by recrystallization or column chromatography.[4]
Regioselectivity of Nitration
Cycloaddition Reactions
The electron-withdrawing nitro group can activate the benzo[b]thiophene scaffold to participate in cycloaddition reactions, such as [3+2] dipolar cycloadditions. In these reactions, the nitro-activated double bond of the thiophene ring can act as a dipolarophile. For instance, nitrobenzothiophenes have been shown to react with in situ generated nonstabilized azomethine ylides to form fused tricyclic pyrrole derivatives.[7]
Experimental Protocol: [3+2] Cycloaddition of a Nitrobenzothiophene with a Nonstabilized Azomethine Ylide (General)
This protocol is a general representation based on the described reaction.[7]
Materials:
-
Nitrobenzothiophene
-
An appropriate N-substituted glycine ester
-
A suitable base (e.g., DBU)
-
A dehydrating agent or a method to remove water
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the N-substituted glycine ester in an anhydrous solvent under an inert atmosphere, add the base to generate the azomethine ylide in situ.
-
Add the nitrobenzothiophene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (which could range from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the fused tricyclic benzo[5][6]thieno[2,3-c]pyrrole.
Workflow for [3+2] Cycloaddition
Rearrangement Reactions
Aromatic nitro compounds are known to undergo several types of rearrangement reactions, such as the von Richter, Bamberger, and Smiles rearrangements. While specific examples of these rearrangements on the nitrobenzo[b]thiophene scaffold are not extensively detailed in the provided search results, the general principles of these reactions can be applied.
The von Richter rearrangement is the reaction of an aromatic nitro compound with cyanide to yield a carboxylic acid ortho to the position of the displaced nitro group.[4][11][16] The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines (which can be formed from the reduction of nitroarenes) to aminophenols.[5][12][17] The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[2][18]
General Mechanism of the von Richter Rearrangement
Application in Drug Development: Kinase Inhibition
Nitrobenzo[b]thiophene derivatives are valuable precursors in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[2][4] The amino-benzo[b]thiophene core, readily obtained from the reduction of the corresponding nitro compound, can be elaborated into various heterocyclic systems that potently and selectively inhibit key kinases involved in cancer cell proliferation, survival, and migration.[4] Among the targeted kinase signaling pathways are RhoA/ROCK, PIM, MK2, and LIMK1.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[16][19][20][21][22] Its dysregulation is implicated in cancer metastasis.
PIM Kinase Signaling Pathway
PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases that promote cell survival and proliferation by phosphorylating a range of downstream targets involved in apoptosis and cell cycle progression.[23][24][25][26]
MK2 Signaling Pathway
MAPK-activated protein kinase 2 (MK2) is a key downstream effector of the p38 MAPK stress-response pathway, regulating inflammation and cell survival.[2][17][27][28][29]
LIMK1 Signaling Pathway
LIM kinase 1 (LIMK1) is a serine/threonine kinase that regulates actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1][3][18][30][31]
Conclusion
The nitro group is a powerful and versatile functional group that significantly influences the chemical reactivity of the benzo[b]thiophene scaffold. Its strong electron-withdrawing nature facilitates a range of important chemical transformations, including reduction to the synthetically crucial amino group, nucleophilic aromatic substitution for the introduction of diverse functionalities, and participation in cycloaddition reactions to construct complex heterocyclic systems. While electrophilic substitution is directed away from the thiophene ring in 3-substituted derivatives, the regioselectivity of nitration on the benzene ring can be controlled by reaction conditions. The potential for nitrobenzo[b]thiophenes to undergo rearrangement reactions further expands their synthetic utility. The role of this scaffold as a precursor to potent kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of the chemical reactivity of the nitro group on the benzo[b]thiophene core is therefore essential for researchers and scientists in both academic and industrial settings, enabling the rational design and synthesis of novel compounds with potential applications in medicine and materials science.
References
- 1. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 2. Von richter rearrangement | PPTX [slideshare.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 5. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Von richter rearrangement | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen | Semantic Scholar [semanticscholar.org]
- 16. von Richter Rearrangement [drugfuture.com]
- 17. acs.figshare.com [acs.figshare.com]
- 18. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 20. Revisiting the Rearrangement of Dewar Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 29. m.youtube.com [m.youtube.com]
- 30. dc.etsu.edu [dc.etsu.edu]
- 31. Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Nitrated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of nitrated benzothiophenes. The introduction of a nitro group to the benzothiophene scaffold significantly alters its electronic properties, influencing its chemical reactivity, physical characteristics, and pharmacological potential. This document collates available data on these compounds, presents detailed experimental protocols, and visualizes key processes to support research and development in medicinal chemistry and materials science.
Synthesis and Chemical Reactivity
The nitration of benzothiophene is a critical transformation for introducing a versatile functional group that can be further modified, for instance, into an amine group, which is crucial for modulating biological activity.[1] The reaction is an electrophilic substitution, and its regioselectivity is highly dependent on the reaction conditions and the nature of any existing substituents on the benzothiophene ring.[1][2]
Regioselectivity of Nitration
For 3-substituted benzothiophenes bearing electron-withdrawing groups (such as -CN, -COOH, -COCH₃), the thiophene ring is deactivated towards electrophilic attack.[1][3] Consequently, nitration is directed to the benzene ring, potentially occurring at all four available positions (4, 5, 6, and 7).[3][4] Under the studied conditions, nitration at the 2-position of the thiophene ring has not been observed.[2][3][4]
The distribution of isomers is sensitive to the reaction conditions:
-
Kinetic Control: At lower temperatures (e.g., 0°C) using potassium nitrate in concentrated sulfuric acid, the reaction tends to favor the formation of the 5-nitro and 6-nitro isomers.[1][4]
-
Thermodynamic Control: At elevated temperatures (e.g., 60°C) with concentrated nitric acid in a mixture of sulfuric and acetic acids, the 4-nitro isomer is often the predominant product.[1][4]
In some cases, a minor side reaction involving the replacement of the 3-substituent by a nitro group (ipso-substitution) has been observed.[1][3]
Physical and Chemical Properties
The position of the nitro group on the benzothiophene ring system leads to distinct physical and chemical properties among the various isomers.[5] Quantitative data for several nitro-substituted benzothiophene derivatives are summarized below.
| Compound | Position of Nitro Group | Synthesis Yield (%) | Melting Point (°C) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC₅₀, µM) | Analgesic Activity (% Inhibition) |
| 2-Nitrobenzothiophene | 2 | Varies | 165-167 | E. coli: >128, S. aureus: 64 | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 3 | ~85 | 114-116 | E. coli: 64, S. aureus: 32 | 15.8 | 65.7 |
| 5-Nitrobenzothiophene | 5 | ~78 | 138-140 | E. coli: 32, S. aureus: 16 | 10.2 | 78.3 |
| 2-Amino-5-nitrobenzothiophene | 5 | ~90 | 210-212 | Not Reported | 8.5 | Not Reported |
| Data compiled from BenchChem.[6] |
Solubility: While specific quantitative solubility data for all nitrated benzothiophenes are not readily available, their solubility is generally low in water.[7] They are typically soluble in common organic solvents like ethanol, ether, and benzene.[7][8] The introduction of the polar nitro group can modify the overall polarity and solubility of the parent benzothiophene molecule.[5]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of nitrated benzothiophenes.
-
Infrared (IR) Spectroscopy : The IR spectra of nitro-substituted benzothiophenes are expected to exhibit strong, characteristic absorption bands for the nitro group. These typically appear in the regions of 1550-1490 cm⁻¹ (asymmetric stretching) and 1355-1315 cm⁻¹ (symmetric stretching).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing nitro group.[2] For instance, the ¹H NMR spectra of the methyl esters of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophen-3-carboxylic acid have been recorded and analyzed.[4]
-
¹³C NMR : Data for specific isomers is limited, but the carbon atoms attached to or near the nitro group would be expected to show downfield shifts.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the specific nitrobenzothiophene isomer.[2] For example, the molecular weight of C₈H₅NO₂S is 179.20 g/mol .[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of nitrated benzothiophenes.
General Synthesis of 3-Nitrobenzothiophene[6]
-
Preparation : Dissolve benzothiophene in a suitable solvent, such as acetic anhydride.
-
Nitration : Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise while maintaining the temperature.
-
Reaction : After the addition is complete, stir the reaction mixture at a controlled temperature for a specified period.
-
Work-up : Pour the reaction mixture onto crushed ice.
-
Isolation : Collect the precipitated solid product by filtration.
-
Washing : Wash the solid thoroughly with water until the washings are neutral.
-
Purification : Purify the crude product by recrystallization or column chromatography to yield 3-nitrobenzothiophene.
Purification by Recrystallization[1][10][11]
-
Solvent Selection : Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution : In an Erlenmeyer flask, dissolve the crude nitrobenzothiophene in a minimum amount of the near-boiling solvent.[10]
-
Cooling : Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be cooled further in an ice bath to maximize crystal yield.[11]
-
Collection : Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[11][12]
-
Rinsing : Rinse the collected crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[10]
-
Drying : Allow the crystals to dry completely to remove any residual solvent.
Antimicrobial Activity Assay (Broth Microdilution)[6]
-
Preparation : Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Add a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to each well.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[6]
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment : Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), excluding a negative control group.
-
Quantification : After incubation, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Biological Activity and Signaling Pathways
Certain nitrated benzothiophene derivatives have demonstrated notable biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.[6] The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response.[6] One such crucial pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which regulates the expression of pro-inflammatory genes.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 6-Nitro-benzo[b]thiophene | 17402-90-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. books.rsc.org [books.rsc.org]
- 9. 2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a four-step process commencing with the readily available Benzo[b]thiophene-2-carboxylic acid. The protocol includes esterification, oxidation of the thiophene sulfur to a sulfone, regioselective nitration, and subsequent hydrolysis to yield the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust four-step sequence. The initial esterification protects the carboxylic acid functionality. The subsequent oxidation to the 1,1-dioxide is a critical step that deactivates the thiophene ring and directs the subsequent electrophilic nitration specifically to the 6-position of the benzene ring. The final step involves the hydrolysis of the ester to furnish the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate
This procedure outlines the esterification of Benzo[b]thiophene-2-carboxylic acid to its corresponding methyl ester.
Protocol:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in methanol (approx. 0.3 M solution), add concentrated sulfuric acid (0.1 eq.) as a catalyst.
-
Heat the reaction mixture to 60°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford Methyl benzo[b]thiophene-2-carboxylate as a white solid[1].
Step 2: Synthesis of Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide
This protocol describes the oxidation of the sulfur atom in Methyl benzo[b]thiophene-2-carboxylate to a sulfone.
Protocol:
-
Dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 eq.) in glacial acetic acid (approx. 0.9 M solution).
-
Slowly add 30% hydrogen peroxide (6.5 eq.) to the solution.
-
Heat the reaction mixture to 100°C and stir for 1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide.
Step 3: Synthesis of Methyl 6-nitrobenzo[b]thiophene-2-carboxylate 1,1-dioxide
This protocol details the regioselective nitration of Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide at the 6-position.
Protocol:
-
In a flask equipped with a magnetic stirrer, add Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide (1.0 eq.) to concentrated sulfuric acid at 0°C.
-
Stir the mixture until the solid is completely dissolved.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the benzo[b]thiophene derivative, maintaining the temperature below 15°C.
-
Stir the reaction mixture at 0-10°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product to yield Methyl 6-nitrobenzo[b]thiophene-2-carboxylate 1,1-dioxide.
Step 4: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
-
Suspend Methyl 6-nitrobenzo[b]thiophene-2-carboxylate 1,1-dioxide (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq.) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with 1 N hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield this compound[2].
Quantitative Data Summary
| Compound Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Physical State | M.P. (°C) |
| Methyl benzo[b]thiophene-2-carboxylate | Benzo[b]thiophene-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | 60 | 16 | ~97%[1] | White Solid | 70-74[3] |
| Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide | Methyl benzo[b]thiophene-2-carboxylate | 30% H₂O₂, Acetic Acid | Acetic Acid | 100 | 1.5 | N/A | N/A | N/A |
| Methyl 6-nitrobenzo[b]thiophene-2-carboxylate 1,1-dioxide | Methyl benzo[b]thiophene-2-carboxylate 1,1-dioxide | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-10 | 2-3 | N/A | N/A | N/A |
| This compound | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate 1,1-dioxide | NaOH, HCl | Ethanol/Water | RT | 12 | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Benzo[b]thiophene Derivatives as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival. Its persistent activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of the STAT3 signaling pathway have emerged as a promising class of anticancer agents. Within this class, compounds featuring a benzo[b]thiophene scaffold have been investigated for their potential to modulate STAT3 activity.
This document provides an overview of the application of benzo[b]thiophene derivatives as STAT3 inhibitors, with a focus on available data for analogs of the specific, yet currently uncharacterized, compound 6-Nitrobenzo[b]thiophene-2-carboxylic acid . While no direct experimental data for this exact molecule as a STAT3 inhibitor has been identified in the current body of scientific literature, the following sections will detail the activity of closely related compounds and provide established protocols for the evaluation of such molecules.
Overview of Benzo[b]thiophene-Based STAT3 Inhibitors
The benzo[b]thiophene scaffold has been utilized in the design of various STAT3 inhibitors. A notable example is Stattic , which is 6-nitrobenzo[b]thiophene-1,1-dioxide. Stattic is known to selectively inhibit the function of the STAT3 SH2 domain, which is critical for its activation and dimerization.[1]
Structure-activity relationship (SAR) studies on benzo[b]thiophene derivatives have revealed that modifications at various positions of the benzo[b]thiophene ring can significantly influence their inhibitory potency against STAT3. For instance, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to target the STAT3 SH2 domain's phosphotyrosine 705 (pTyr705) binding site.[2][3] These studies indicate that the benzo[b]thiophene 1,1-dioxide core is a viable pharmacophore for STAT3 inhibition.[1]
Quantitative Data for Benzo[b]thiophene-Based STAT3 Inhibitors
While data for this compound is unavailable, the following table summarizes the inhibitory activities of some reported benzo[b]thiophene derivatives against cancer cell lines, providing a reference for the potential efficacy of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 15 (an aminobenzo[b]thiophene 1,1-dioxide) | Various cancer cell lines | Cell Proliferation | 0.33 - 0.75 | [4] |
| Compound 8b (a benzo[b]thiophene 1,1-dioxide derivative) | Various cancer cells | Anticancer Potency | Not specified | [5] |
| Compound 6o (a 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative) | Not specified | Luciferase Reporter Gene Assay | Potent Inhibition | [2][3] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated on a critical tyrosine residue (Tyr705), leading to its dimerization, nuclear translocation, and binding to the promoters of target genes involved in cell proliferation, survival, and angiogenesis.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 6-Nitrobenzo[b]thiophene-2-carboxylic acid and its derivatives. This document summarizes key biological findings for structurally related compounds and provides detailed, standardized protocols for the evaluation of novel derivatives based on this scaffold. The structural versatility of the benzo[b]thiophene core, combined with the electronic properties of the nitro group, makes these compounds promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
Biological Activities of Benzo[b]thiophene Derivatives
Derivatives of the benzo[b]thiophene scaffold have demonstrated significant potential across several therapeutic areas. While specific quantitative data for this compound derivatives are not extensively available in the public domain, studies on analogous structures provide a strong rationale for their investigation.
Anticancer Activity
Numerous benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data for Representative Benzo[b]thiophene Derivatives:
The following table summarizes the cytotoxic effects of selected benzo[b]thiophene and thiophene carboxamide derivatives against various human cancer cell lines. This data serves as a benchmark for the potential efficacy of novel this compound derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 (Breast) | 126.67 | [1] |
| HepG2 (Liver) | 67.04 | [1] | ||
| LNCaP (Prostate) | 127.59 | [1] | ||
| Caco-2 (Colorectal) | 63.74 | [1] | ||
| Panc-1 (Pancreatic) | 76.72 | [1] | ||
| HeLa (Cervical) | 146.75 | [1] | ||
| Ishikawa (Endometrial) | 110.84 | [1] | ||
| Compound 2b | Phenyl-thiophene-carboxamide | Hep3B (Liver) | 5.46 | [2] |
| Compound 2e | Phenyl-thiophene-carboxamide | Hep3B (Liver) | 12.58 | [2] |
Antimicrobial Activity
The benzo[b]thiophene scaffold is a constituent of several antimicrobial agents. Derivatives can be screened for activity against a panel of pathogenic bacteria and fungi to determine their potential as novel anti-infective agents.
Quantitative Data for Representative Benzo[b]thiophene Derivatives:
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzo[b]thiophene acylhydrazone and other thiophene derivatives, demonstrating their antimicrobial potential.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [3][4] |
| Compound S1 | Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Staphylococcus aureus | 0.81 (µM/ml) | [5] |
| Bacillus subtilis | 0.81 (µM/ml) | [5] | ||
| Escherichia coli | 0.81 (µM/ml) | [5] | ||
| Salmonella typhi | 0.81 (µM/ml) | [5] | ||
| Compound S4 | Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Candida albicans | 0.91 (µM/ml) | [5] |
| Aspergillus niger | 0.91 (µM/ml) | [5] | ||
| Various | Benzo[b]thiophene derivatives | Candida species | 32-64 | [6] |
| Escherichia coli (with PMB) | 8-64 | [6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzo[b]thiophene derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating inflammatory signaling pathways.[1][7][8][9]
Quantitative Data for a Representative Benzo[b]thiophene Derivative:
The following data for 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) in a mouse model of ulcerative colitis illustrates the anti-inflammatory potential of this class of compounds.
| Treatment | Pro-inflammatory Cytokine Change | Anti-inflammatory Cytokine Change | Reference |
| BT2 (20 mg/kg) | Significant reduction in IL-6, IL-9, and IL-2 | Increased IL-10 levels | [10] |
Signaling Pathways
The biological effects of benzo[b]thiophene derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for guiding further drug development.
Caption: STAT3 Signaling Pathway.
Caption: RhoA/ROCK Signaling Pathway in Cancer.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the biological activity of this compound derivatives.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains using the broth microdilution method.
Caption: Broth Microdilution Assay Workflow.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
Test compounds dissolved in DMSO
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production by murine macrophage cells (RAW 264.7) in response to an inflammatory stimulus (LPS) and the inhibitory effect of test compounds.
Caption: Nitric Oxide Assay Experimental Workflow.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM with 10% FBS
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data from related benzo[b]thiophene derivatives indicate a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The provided protocols offer standardized methods for the comprehensive biological evaluation of new analogues, facilitating the identification and characterization of lead compounds for further development.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "6-Nitrobenzo[b]thiophene-2-carboxylic acid" in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Subject: Medicinal Chemistry Applications of the 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Scaffold
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the benzo[b]thiophene-2-carboxylic acid core is anticipated to modulate its electronic properties and biological activity, making it a scaffold of significant interest for therapeutic development.
While direct biological data for this compound is limited in publicly available literature, its structural analogs have shown significant activity, particularly as inhibitors of key signaling pathways implicated in cancer. This document provides an overview of the potential applications of this scaffold, focusing on the biological activities of its close analog, Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide), a well-known STAT3 inhibitor, and other benzo[b]thiophene derivatives that target the RhoA/ROCK pathway. Detailed protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts centered around this chemical class.
Potential Therapeutic Applications and Key Molecular Targets
Based on the activities of structurally related compounds, the this compound scaffold holds promise in the following areas:
-
Oncology: Inhibition of cancer cell proliferation, survival, and metastasis through modulation of critical signaling pathways.
-
Infectious Diseases: Development of novel antimicrobial agents.
Two key signaling pathways that have been successfully targeted by benzo[b]thiophene derivatives are the STAT3 and RhoA/ROCK pathways.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy.
Stattic, a 6-nitrobenzo[b]thiophene derivative, is a potent inhibitor of STAT3. It selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.[1]
Diagram 1: Simplified STAT3 Signaling Pathway and Inhibition by Benzo[b]thiophene Derivatives
Caption: STAT3 signaling pathway and the inhibitory action of 6-nitrobenzo[b]thiophene derivatives.
The Rho family of GTPases, including RhoA, and their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCKs), are key regulators of the actin cytoskeleton. This pathway is frequently dysregulated in cancer, promoting cell migration, invasion, and metastasis.
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as inhibitors of the RhoA/ROCK pathway, leading to a reduction in cancer cell motility and invasion.
Diagram 2: Simplified RhoA/ROCK Signaling Pathway and Inhibition
References
Application Notes and Protocols for 6-Nitrobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrobenzo[b]thiophene-2-carboxylic acid is a member of the benzothiophene class of heterocyclic compounds, characterized by a bicyclic structure containing a benzene ring fused to a thiophene ring. The presence of a nitro group at the 6-position and a carboxylic acid at the 2-position suggests potential biological activity. Benzothiophene derivatives are actively investigated for a range of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory effects[1]. Nitroaromatic compounds, in particular, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines[2][3].
These application notes provide detailed in vitro assay protocols to assess the cytotoxic and mutagenic potential of this compound, which are critical early steps in the drug discovery and development process. The provided protocols for a cell viability assay and a bacterial reverse mutation (Ames) test are foundational screens for compounds of this class.
Potential Signaling Pathways and Mechanisms
While the specific mechanism of action for this compound is not yet elucidated, related nitroaromatic compounds have been shown to exert their anticancer effects through alkylating properties[2][3]. The nitro group can be metabolically reduced to reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity[4]. The diagram below illustrates a generalized potential mechanism of action for a nitroaromatic compound leading to cytotoxicity.
Caption: Potential mechanism of action for this compound leading to apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details how to assess the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
This compound
-
MCF-7 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only as a vehicle control, and untreated cells as a negative control.
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
Application Notes and Protocols for 6-Nitrobenzo[b]thiophene-2-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anticancer properties of 6-Nitrobenzo[b]thiophene-2-carboxylic acid is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related benzo[b]thiophene derivatives, including nitro-substituted analogs and benzo[b]thiophene carboxylic acids. These notes are intended to provide a scientifically grounded framework for initiating research into the potential of this compound as a novel anticancer agent.
Introduction
Benzo[b]thiophene derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer effects. Various analogs have been shown to target key signaling pathways implicated in tumor progression, such as the STAT3 and RhoA/ROCK pathways, or to induce cytotoxic effects through mechanisms like tubulin polymerization inhibition.
The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position of the benzo[b]thiophene scaffold suggests the potential for unique biological activities. The nitro group can influence the compound's electronic properties and may be involved in interactions with biological targets, while the carboxylic acid moiety can affect solubility, cell permeability, and binding to specific proteins. This document outlines the potential applications and suggested experimental protocols for investigating the anticancer efficacy of this compound.
Potential Mechanisms of Action
Based on the structure of this compound and the activities of related compounds, several potential mechanisms of action in cancer cells can be hypothesized:
-
Inhibition of STAT3 Signaling: The 6-nitrobenzo[b]thiophene scaffold is present in Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide), a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound may interfere with STAT3 phosphorylation, dimerization, or its translocation to the nucleus, thereby downregulating the expression of its target genes.
-
Modulation of the RhoA/ROCK Pathway: Derivatives of benzo[b]thiophene-3-carboxylic acid have been reported to target the RhoA/ROCK signaling pathway, which is crucial for cancer cell migration, invasion, and metastasis.[2][3][4][5] The carboxylic acid group at the C2 position of this compound might enable it to interact with components of this pathway, potentially inhibiting cancer cell motility.
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). Structurally related benzothiazole derivatives have been shown to induce apoptosis in cancer cells. It is plausible that this compound could trigger apoptotic pathways through intrinsic or extrinsic routes.
-
Induction of Oxidative Stress: The nitroaromatic group in some compounds has been associated with the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.
Data Presentation: Summary of Anticipated Quantitative Data
While specific data for this compound is not available, the following table outlines the types of quantitative data that should be collected and organized during its evaluation.
| Parameter | Description | Example Data Format |
| IC50 Values | The half-maximal inhibitory concentration of the compound on the proliferation of various cancer cell lines. | Cell Line (e.g., MCF-7, A549, etc.): X.X ± Y.Y µM |
| Apoptosis Rate | The percentage of apoptotic cells induced by the compound, typically measured by flow cytometry. | % Apoptotic Cells (Annexin V positive) at Z µM: A.A ± B.B % |
| Cell Cycle Arrest | The percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment. | % Cells in G2/M at Z µM: C.C ± D.D % |
| Protein Expression Levels | Relative expression levels of key proteins in signaling pathways (e.g., p-STAT3, total STAT3, RhoA). | Fold change vs. control |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Proliferation Assay (MTT or SRB Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete medium.
-
Treat the cells with different concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
For SRB Assay:
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB solution.
-
Wash and solubilize the bound dye with Tris base solution.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways (e.g., STAT3, RhoA/ROCK).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-RhoA, anti-ROCK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Hypothesized Experimental Workflow
Caption: A generalized workflow for the initial in vitro evaluation of this compound's anticancer activity.
Hypothesized STAT3 Inhibition Pathway
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Hypothesized RhoA/ROCK Inhibition Pathway
Caption: Hypothesized inhibition of the RhoA/ROCK pathway, leading to reduced cancer cell motility.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Antimicrobial Potential of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential antimicrobial applications of analogs of 6-Nitrobenzo[b]thiophene-2-carboxylic acid. Due to a lack of specific studies on this particular compound, this report synthesizes data from structurally related benzothiophene derivatives to extrapolate potential activities and guide future research. The information presented herein is intended to serve as a foundational resource for the development of novel antimicrobial agents based on the benzothiophene scaffold.
Application Notes
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new classes of antimicrobial agents. The benzothiophene scaffold is a promising pharmacophore that has been explored for a wide range of biological activities. The introduction of a nitro group, a well-known toxophore in antimicrobial agents, combined with a carboxylic acid moiety at the 2-position, suggests that this compound and its analogs could exhibit significant antimicrobial properties.
Nitroaromatic compounds often act as prodrugs that require reductive bioactivation by microbial nitroreductases to exert their antimicrobial effects. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[1][2][3] The carboxylic acid group at the 2-position of the benzothiophene ring can enhance the molecule's solubility and potential for interaction with biological targets.
While direct antimicrobial data for this compound is not available in the reviewed literature, studies on various substituted benzothiophene-2-carboxylic acids and nitrobenzothiophenes have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7] For instance, certain substituted thiophene-2-carboxamide derivatives have shown notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[8] Furthermore, acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as potent agents against multidrug-resistant Staphylococcus aureus.[9][10] The presence of a nitro group on the benzothiophene ring is anticipated to modulate this activity, potentially enhancing its potency and spectrum.
Quantitative Data on Antimicrobial Activity of Benzothiophene Analogs
The following tables summarize the antimicrobial activities of various benzothiophene derivatives, providing a basis for predicting the potential efficacy of this compound analogs.
Table 1: Antibacterial Activity of Substituted Thiophene-2-Carboxamide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3-Amino-4-(p-tolyl)-N-(p-tolyl)thiophene-2-carboxamide | Staphylococcus aureus | 62.5 | [8] |
| 3-Amino-4-(p-tolyl)-N-(p-tolyl)thiophene-2-carboxamide | Bacillus subtilis | 125 | [8] |
| 3-Amino-4-(p-tolyl)-N-(p-tolyl)thiophene-2-carboxamide | Escherichia coli | 250 | [8] |
| 3-Amino-4-(p-tolyl)-N-(p-tolyl)thiophene-2-carboxamide | Pseudomonas aeruginosa | 500 | [8] |
| 3-Hydroxy-4-phenyl-N-(p-tolyl)thiophene-2-carboxamide | Staphylococcus aureus | 125 | [8] |
| 3-Hydroxy-4-phenyl-N-(p-tolyl)thiophene-2-carboxamide | Bacillus subtilis | 250 | [8] |
Table 2: Antifungal Activity of Substituted Thiophene Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 2 (3-F-Ph) | Rhizoctonia solani | 0.94 (EC50) | [5] |
| Compound 7 (4-Cl-Ph) | Rhizoctonia solani | 0.99 (EC50) | [5] |
| Compound 2 (3-F-Ph) | Valsa mali | 2.26 (EC50) | [5] |
| Compound 7 (4-Cl-Ph) | Valsa mali | 1.67 (EC50) | [5] |
| Thiophene carboxamide derivative | Candida albicans | 31.25 - 62.5 | [6] |
| Thiophene carboxamide derivative | Aspergillus niger | 31.25 - 62.5 | [6] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are standardized procedures widely used in microbiology laboratories.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound analog)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound and to the positive control wells (broth with inoculum, no compound). Negative control wells should contain broth only.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This test determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18][19][20]
Materials:
-
Results from the MIC test
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[21][22][23][24][25]
Materials:
-
Mueller-Hinton agar plates
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Bacterial culture
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface using sterile forceps. Ensure the disks are placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The susceptibility or resistance of the organism is determined by comparing the zone diameter to standardized charts.
Visualizations
Proposed Mechanism of Action for Nitroaromatic Antimicrobials
The antimicrobial activity of nitroaromatic compounds, a class to which this compound belongs, is generally attributed to the reductive activation of the nitro group within the microbial cell.
Caption: Reductive activation pathway of nitroaromatic antimicrobial agents.
General Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the logical flow of experiments to determine the antimicrobial profile of a novel compound.
Caption: Workflow for assessing antimicrobial activity of new compounds.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microchemlab.com [microchemlab.com]
- 21. asm.org [asm.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 25. microbenotes.com [microbenotes.com]
Application Notes and Protocols: 6-Nitrobenzo[b]thiophene Derivatives in Drug Discovery
Introduction
6-Nitrobenzo[b]thiophene-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. While the parent carboxylic acid is a key synthetic intermediate, its 1,1-dioxide derivative, known as Stattic, has garnered considerable attention as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these compounds, with a primary focus on Stattic and its biological activities.
Biological Activities and Applications
The benzo[b]thiophene scaffold is a versatile platform for developing therapeutic agents. Derivatives have shown a range of biological activities, including antimicrobial and anticancer effects, as well as inhibition of key enzymes in various signaling pathways.
1.1. Stattic: A STAT3 Inhibitor
Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) is a well-characterized, non-peptidic small molecule that selectively inhibits the STAT3 protein.[2][4] It functions by targeting the SH2 domain of STAT3, which prevents its activation, dimerization, and subsequent translocation to the nucleus.[2][6][7] This inhibition of STAT3 signaling leads to reduced expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, making Stattic a valuable tool for cancer research and a potential lead compound for anticancer drug development.[6][8]
1.2. STAT3-Independent Activities of Stattic
Emerging evidence suggests that Stattic also possesses biological activities independent of its STAT3 inhibitory function. Notably, it has been shown to inhibit glutathione reductase, an enzyme crucial for maintaining cellular redox homeostasis. This inhibition can lead to an increase in reactive oxygen species (ROS), contributing to its cytotoxic effects in cancer cells. Furthermore, some studies indicate that Stattic may have off-target effects on histone acetylation, suggesting it could act as a polypharmacological agent.[9]
1.3. Other Benzo[b]thiophene Derivatives
Derivatives of benzo[b]thiophene-2-carboxylic acid have been explored for various therapeutic targets. For instance, certain analogs have been identified as inhibitors of HCV NS5B polymerase and branched-chain α-ketoacid dehydrogenase kinase (BDK).[2] Additionally, some derivatives have been investigated for their potential to target the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion.[10][11]
Quantitative Data
The following tables summarize the inhibitory activities of Stattic and other relevant benzo[b]thiophene derivatives.
Table 1: In vitro Inhibitory Activity of Stattic against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [12] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [12] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [12] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [12] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [6] |
| CNE1 | Nasopharyngeal Carcinoma | ~5 | [13] |
| CNE2 | Nasopharyngeal Carcinoma | ~8 | [13] |
| HONE1 | Nasopharyngeal Carcinoma | ~6 | [13] |
| C666-1 | Nasopharyngeal Carcinoma | ~7 | [13] |
Table 2: Inhibitory Activity of Other Benzo[b]thiophene Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | [2] |
| Aminobenzo[b]thiophene 1,1-dioxide (Compound 15) | Various Cancer Cell Lines | 0.33 - 0.75 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of benzo[b]thiophene-2-carboxylic acids, which can be adapted for the 6-nitro derivative.
Materials:
-
Appropriate starting materials (e.g., a substituted o-nitrobenzaldehyde and a thioglycolate)
-
Solvents (e.g., ethanol, dimethylformamide)
-
Base (e.g., sodium ethoxide)
-
Acid for workup (e.g., hydrochloric acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-nitrobenzaldehyde in a suitable solvent.
-
Addition of Reagents: Add the thioglycolate and a base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with heating, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and acidify it to precipitate the crude product.
-
Purification: Filter the crude product and purify it by recrystallization or column chromatography to obtain the desired benzo[b]thiophene-2-carboxylic acid.
A detailed, specific synthesis for this compound can be found in the chemical literature.[14][15]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Stattic on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Stattic (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Stattic (e.g., 0.1 to 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16][17][18][19]
Protocol 3: Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of Stattic on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
Stattic
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Stattic for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.[20][21]
Protocol 4: Glutathione Reductase Activity Assay
This protocol measures the effect of Stattic on glutathione reductase (GR) activity.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
NADPH
-
Oxidized glutathione (GSSG)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, add the sample, NADPH, and DTNB to the assay buffer.
-
Initiate Reaction: Start the reaction by adding GSSG.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the formation of TNB as GSH reacts with DTNB.
-
Data Analysis: Calculate the GR activity from the rate of absorbance change.[22][23][24][25][26]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: STAT3 signaling pathway and the inhibitory action of Stattic.
Caption: The RhoA/ROCK signaling pathway and potential inhibition points.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. Stattic | C8H5NO4S | CID 2779853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The R(h)oads to Stat3: Stat3 activation by the Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 19. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 20. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nwlifescience.com [nwlifescience.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Functionalization of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of 6-Nitrobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below cover esterification and amidation of the carboxylic acid group, as well as the reduction of the nitro group, opening avenues for diverse structural modifications. These derivatives have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents.[1][2][3]
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the 2-position of this compound is a prime site for modification to generate esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.
Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Workflow for Fischer-Speier Esterification:
Caption: Workflow for the synthesis of ester derivatives.
Table 1: Representative Data for Esterification Reactions
| Entry | Alcohol | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 6 | 85 |
| 2 | Ethanol | 8 | 82 |
| 3 | Propan-1-ol | 10 | 78 |
Amide Coupling using EDCI and DMAP
Amide bond formation can be achieved by activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), followed by the addition of an amine.[7][8]
Experimental Protocol:
-
Dissolve this compound (1.0 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Workflow for Amide Coupling:
Caption: Workflow for the synthesis of amide derivatives.
Table 2: Representative Data for Amide Coupling Reactions
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 12 | 92 |
| 2 | Benzylamine | 10 | 88 |
| 3 | Piperidine | 8 | 95 |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation, as the resulting 6-aminobenzo[b]thiophene-2-carboxylic acid and its derivatives are versatile intermediates for further functionalization and are known to possess interesting biological properties, such as STAT3 inhibition.[9] A variety of reducing agents can be employed for this purpose.[10][11]
Reduction using Zinc Powder and Hydrazine Glyoxylate
This method offers a selective and rapid reduction of the aromatic nitro group at room temperature.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent like methanol, add hydrazine glyoxylate (2.0-3.0 eq).
-
To this mixture, add zinc powder (2.0-4.0 eq) portion-wise at room temperature. The reaction is exothermic and may require cooling.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc powder.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-Aminobenzo[b]thiophene-2-carboxylic acid.
Workflow for Nitro Group Reduction:
Caption: Workflow for the reduction of the nitro group.
Table 3: Representative Data for Nitro Reduction
| Entry | Reducing System | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Zn / Hydrazine Glyoxylate | Methanol | 2 | 90 |
| 2 | Fe / NH₄Cl | Ethanol/Water | 4 | 85 |
| 3 | SnCl₂·2H₂O | Ethyl Acetate | 3 | 88 |
Biological Relevance and Signaling Pathways
Derivatives of 6-aminobenzo[b]thiophene have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[9] STAT3 is a key signaling protein involved in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers. Inhibition of STAT3 can block its dimerization, nuclear translocation, and subsequent gene transcription, leading to antitumor effects. Some derivatives have also been shown to affect the RhoA/ROCK pathway, which is crucial for cell migration and invasion.[7][12]
Signaling Pathway of STAT3 Inhibition:
Caption: Inhibition of the STAT3 signaling pathway.
These protocols and application notes provide a framework for the synthesis and potential applications of novel derivatives of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and applications.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Nitrobenzo[b]thiophene-2-carboxylic acid and its Analogs in Biological Assays
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols relevant to the use of 6-Nitrobenzo[b]thiophene-2-carboxylic acid and its structural analogs in biological assays. While specific data for this compound is limited in the available literature, this guide leverages information on closely related compounds, such as Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) and various other benzo[b]thiophene-2-carboxylic acid derivatives, to provide a comprehensive resource for researchers.[3]
These notes are intended for researchers, scientists, and drug development professionals to facilitate the investigation of this class of compounds.
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro biological assays due to its high solubilizing power and miscibility with aqueous media. While the precise solubility of this compound in DMSO is not documented in the provided literature, data for a structurally related compound is available and can serve as a useful reference point.
Table 1: Solubility of a Benzo[b]thiophene-2-carboxylic Acid Derivative in Various Solvents
| Compound Name | Solvent | Solubility |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | DMSO | 30 mg/mL |
| DMF | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| Data sourced from Cayman Chemical product information.[4] |
It is recommended to experimentally determine the solubility of this compound for precise concentration calculations in your assays.
Biological Activity and Signaling Pathways
Benzo[b]thiophene derivatives have been shown to modulate critical signaling pathways implicated in cancer and other diseases. A notable example is Stattic, a 6-nitrobenzo[b]thiophene 1,1-dioxide, which is a well-known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][5]
STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 signaling pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Stattic inhibits this pathway by preventing the activation, dimerization, and nuclear translocation of STAT3.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stattic | C8H5NO4S | CID 2779853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 6-Nitrobenzo[b]thiophene-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low to no yield of the desired product. | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or degraded reagents. 4. Incorrect stoichiometry. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature; consider a range and test in small-scale experiments. 3. Use fresh, high-purity reagents. 4. Carefully check the molar ratios of your starting materials and reagents. |
| RXN-001 | Formation of multiple products (isomers). | Direct nitration of benzo[b]thiophene-2-carboxylic acid can lead to a mixture of nitro isomers (e.g., at the 4, 5, and 7 positions) due to the directing effects of the fused benzene ring. | Consider a multi-step synthesis where the nitro group is introduced earlier in the synthetic sequence, for example, by starting with a pre-nitrated benzene derivative, to control regioselectivity. An alternative is to protect the carboxylic acid group before nitration. |
| PUR-001 | Difficulty in purifying the final product. | 1. Presence of unreacted starting materials. 2. Formation of closely related side-products. 3. The product may be insoluble in the chosen recrystallization solvent. | 1. Optimize the reaction to drive it to completion. 2. Use column chromatography with a carefully selected eluent system to separate the desired product from impurities. 3. Screen a variety of solvents or solvent mixtures for recrystallization. |
| DEC-001 | Decomposition of the product during workup or purification. | The nitro group can be sensitive to strongly basic or acidic conditions, and high temperatures. | Use mild workup conditions. Avoid strong bases and acids if possible. If purification requires heating, perform it under a vacuum to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common strategy involves a multi-step synthesis starting from a substituted thiophenol. One plausible route begins with the reaction of a protected 4-nitrothiophenol with an appropriate pyruvate derivative to form the benzo[b]thiophene ring system, followed by deprotection and functional group manipulations to yield the final carboxylic acid. Direct nitration of benzo[b]thiophene-2-carboxylic acid is often avoided due to the formation of multiple isomers.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: What are the typical yields for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids?
A3: Yields can vary significantly depending on the specific substituents and the reaction conditions. For comparison, the synthesis of similar compounds has been reported with the following yields:
| Compound | Yield |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 87%[1][2] |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | 75%[1][2] |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 89%[2] |
Q4: Are there any specific safety precautions I should take?
A4: Yes. Nitrating agents are highly corrosive and strong oxidizers; always handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis may also involve flammable solvents and potentially toxic reagents. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocol: A Proposed Synthesis Route
The following is a proposed, generalized protocol for the synthesis of this compound, adapted from procedures for similar compounds. Optimization will be necessary.
Step 1: Synthesis of Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate
-
To a solution of an appropriate starting material (e.g., a substituted 2-mercaptobenzaldehyde) in a suitable solvent such as ethanol, add ethyl chloroacetate and a base (e.g., sodium ethoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain ethyl 6-nitrobenzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-nitrobenzo[b]thiophene-2-carboxylate from the previous step in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Nitrated Benzo[b]thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the purification challenges of nitrated benzo[b]thiophene carboxylic acids. The primary difficulty in purifying these compounds lies in the separation of positional isomers (4-, 5-, 6-, and 7-nitro isomers) that are often formed as a mixture during the nitration reaction. This guide offers insights into controlling isomer formation, along with detailed purification strategies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of nitrated benzo[b]thiophene carboxylic acids.
Problem 1: Poor or Non-selective Nitration Leading to a Complex Mixture of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Nitrating Conditions: The choice of nitrating agent and reaction temperature significantly influences the isomer distribution. | Control the Reaction Conditions: To favor the formation of specific isomers, modify your nitration protocol. For instance, nitration of benzo[b]thiophene-3-carboxylic acid with concentrated nitric acid in a mixture of sulfuric and acetic acids at 60°C predominantly yields the 4-nitro isomer. Conversely, using potassium nitrate in concentrated sulfuric acid at 0°C favors the formation of the 5- and 6-nitro isomers.[1] |
| Reaction Time: Prolonged reaction times or elevated temperatures can lead to the formation of multiple nitrated species and byproducts. | Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Quench the reaction once the starting material is consumed to prevent the formation of undesired products. |
Problem 2: Difficulty in Separating Positional Isomers by Crystallization
| Possible Cause | Suggested Solution |
| Similar Solubility of Isomers: Positional isomers often exhibit very similar solubility profiles in common organic solvents, leading to co-crystallization. | Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). The ideal solvent will dissolve the desired isomer at an elevated temperature but show poor solubility for it at room temperature, while impurities and other isomers remain in solution.[2][3][4] |
| Oiling Out: The compound separates from the solution as a liquid instead of forming crystals. | Adjust Cooling Rate and Solvent System: Oiling out can occur if the solution is cooled too quickly or if the solvent is too nonpolar for the compound. Try a slower cooling rate. If that fails, a mixed solvent system might be effective. Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid, then allow it to cool slowly.[4] |
| Low Recovery of Pure Isomer: A significant amount of the target compound is lost during recrystallization. | Optimize Solvent Volume and Temperature: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtration, washing the crystals with a small amount of cold solvent can help remove residual impurities without significantly dissolving the desired product. |
Problem 3: Ineffective Separation of Isomers by Column Chromatography
| Possible Cause | Suggested Solution |
| Inadequate Resolution: The isomers elute very close to each other, resulting in overlapping peaks and poor separation. | Optimize Chromatographic Conditions: • Stationary Phase: Silica gel is a common choice. The particle size and pore size of the silica can affect resolution. • Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient of the polar solvent can improve the separation of closely eluting compounds.[5] For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution. • Column Dimensions: A longer and narrower column can provide better resolution for difficult separations. |
| Peak Tailing: The chromatographic peaks are asymmetrical with a "tail," which can obscure the separation of closely eluting isomers. | Address Analyte-Stationary Phase Interactions: Tailing of acidic compounds on silica gel is common due to interactions with silanol groups. Adding a small amount of a competitive acidic modifier like acetic acid to the mobile phase can mitigate this issue. |
| Irreversible Adsorption: The compound sticks to the column and does not elute. | Increase Mobile Phase Polarity: If the compound is too polar for the chosen eluent, it will not move down the column. Gradually increase the polarity of the mobile phase. In some cases, a different stationary phase (e.g., alumina) may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying nitrated benzo[b]thiophene carboxylic acids?
A1: The primary challenge is the separation of the mixture of positional isomers (4-, 5-, 6-, and 7-nitro isomers) that are formed during the nitration of the benzo[b]thiophene carboxylic acid core.[1] These isomers often have very similar physical properties, such as polarity and solubility, making their separation by standard techniques like crystallization and column chromatography difficult.
Q2: How can I control the isomer distribution during the nitration reaction?
A2: The regioselectivity of the nitration reaction is highly dependent on the reaction conditions. For example, in the nitration of benzo[b]thiophene-3-carboxylic acid, using concentrated nitric acid in a sulfuric acid/acetic acid mixture at elevated temperatures (e.g., 60°C) favors the formation of the 4-nitro isomer. In contrast, employing potassium nitrate in sulfuric acid at a lower temperature (e.g., 0°C) tends to yield a mixture of the 5- and 6-nitro isomers as the major products.[1]
Q3: Are there any general tips for the recrystallization of these compounds?
A3: Yes. A good starting point is to perform small-scale solubility tests with a variety of solvents. For carboxylic acids, polar solvents like ethanol or acetic acid can be effective.[2] Using a mixed solvent system can also be advantageous. For instance, dissolving the crude product in a good solvent like hot ethanol and then slowly adding a poor solvent like water until turbidity is observed can induce crystallization of the desired isomer upon slow cooling.
Q4: What are the recommended starting conditions for column chromatography?
A4: For silica gel column chromatography, a good starting mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity while monitoring the separation by TLC. For carboxylic acids, adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can help to reduce peak tailing and improve separation.
Q5: Is High-Performance Liquid Chromatography (HPLC) a viable option for separating these isomers?
A5: Yes, reversed-phase HPLC can be a powerful technique for the separation of positional isomers. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic acid or trifluoroacetic acid, is a common starting point. Developing a gradient elution method, where the proportion of the organic solvent is increased over time, can often provide the necessary resolution to separate closely related isomers.
Data Presentation
Table 1: Isomer Distribution in the Nitration of Benzo[b]thiophene-3-carboxylic Acid Under Different Conditions
| Nitrating Agent/Conditions | Major Isomer(s) | Reference |
| Conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | [1] |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro and 6-Nitro | [1] |
Note: This table provides a qualitative summary. Quantitative yields can vary based on specific reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation of Nitrated Benzo[b]thiophene Carboxylic Acid Isomers
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the different isomers.
-
Fraction Collection: Collect small fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Nitrated Benzo[b]thiophene Carboxylic Acid Isomer
-
Dissolution: In an Erlenmeyer flask, add the crude, solid isomer and a small amount of a suitable solvent (determined from prior solubility tests, e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis and purification of nitrated benzo[b]thiophene carboxylic acids.
Caption: A troubleshooting decision tree for the purification of nitrated benzo[b]thiophene carboxylic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side reactions that can impact yield and purity.
Problem 1: Low Yield of the Desired 6-Nitro Isomer
-
Possible Cause: Unfavorable reaction conditions leading to the formation of a mixture of nitro isomers. The nitration of benzo[b]thiophene derivatives is highly sensitive to reaction conditions, which dictates the regiochemical outcome.
-
Solution: Employ kinetically controlled reaction conditions to favor the formation of the 6-nitro isomer. This typically involves using a milder nitrating agent and lower temperatures. For instance, using potassium nitrate in concentrated sulfuric acid at 0°C has been shown to favor the formation of the 5- and 6-nitro isomers.[1] In contrast, thermodynamically controlled conditions, such as using concentrated nitric acid in a mixture of sulfuric and acetic acids at elevated temperatures (e.g., 60°C), tend to favor the formation of the 4-nitro isomer.[1][2]
Problem 2: Presence of Multiple Isomers in the Final Product
-
Possible Cause: The electrophilic substitution on the benzo[b]thiophene ring can occur at positions 4, 5, 6, and 7 of the benzene ring, leading to a mixture of isomers that can be difficult to separate.[1]
-
Solution:
-
Reaction Control: As mentioned above, carefully control the reaction conditions to maximize the yield of the 6-nitro isomer.
-
Purification: If a mixture of isomers is obtained, purification can be achieved through column chromatography on silica gel or by fractional crystallization.[1] The choice of solvent system for chromatography or crystallization is critical and may require some optimization.
-
Problem 3: Formation of Dinitro Compounds
-
Possible Cause: Over-nitration of the benzo[b]thiophene ring, especially if using harsh nitrating conditions or an excess of the nitrating agent.
-
Solution:
-
Stoichiometry: Use a carefully controlled stoichiometry of the nitrating agent.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid further nitration.
-
Problem 4: Evidence of ipso-Substitution
-
Possible Cause: In some cases, the replacement of the 2-carboxylic acid group by a nitro group (ipso-substitution) can occur as a minor side reaction.[1][2]
-
Solution: This side reaction is generally minor but can be influenced by the stability of the carbocation intermediate. Milder reaction conditions are less likely to promote this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound?
A1: A common two-step approach involves the nitration of benzo[b]thiophene followed by carboxylation at the 2-position. To selectively obtain the 6-nitro isomer, kinetically controlled nitration is recommended.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will help in identifying the substitution pattern on the aromatic ring. High-Performance Liquid Chromatography (HPLC) is useful for assessing purity and quantifying the amounts of different isomers present. Mass spectrometry will confirm the molecular weight of the product.
Q3: What are the expected major byproducts in this synthesis?
A3: The most common byproducts are other positional isomers, primarily 4-nitro-, 5-nitro-, and 7-nitrobenzo[b]thiophene-2-carboxylic acid.[1] Dinitro derivatives and products of ipso-substitution may also be present in smaller quantities.
Q4: Are there any specific safety precautions I should take?
A4: Nitrating agents are strong acids and oxidizers and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, and safety glasses) is mandatory. Reactions involving nitrating agents can be exothermic and should be cooled and monitored appropriately.
Quantitative Data on Isomer Distribution
The distribution of nitro isomers is highly dependent on the reaction conditions. The following table summarizes the expected major products under different nitrating conditions for 3-substituted benzo[b]thiophenes, which can serve as a guideline for the synthesis of the 2-carboxylic acid analog.
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
This data is adapted from studies on analogous compounds and will require experimental optimization for the synthesis of this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures favoring kinetically controlled nitration to maximize the yield of the 6-nitro isomer.
Step 1: Nitration of Benzo[b]thiophene
-
To a stirred solution of benzo[b]thiophene in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.
-
Maintain the temperature at 0°C and continue stirring for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt and collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral to obtain a mixture of nitrobenzo[b]thiophenes, enriched in the 5- and 6-nitro isomers.
-
Purify the 6-nitrobenzo[b]thiophene from the isomeric mixture using column chromatography on silica gel.
Step 2: Carboxylation of 6-Nitrobenzo[b]thiophene
-
Dissolve the purified 6-nitrobenzo[b]thiophene in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. The solution will typically develop a deep color, indicating the formation of the lithiated species.
-
After stirring for a short period at -78°C, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic route to this compound.
Caption: Side reactions in the nitration of benzo[b]thiophene-2-carboxylic acid.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of the Nitration of Benzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the nitration of benzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the nitration of benzo[b]thiophene-2-carboxylic acid.
Problem 1: Low or No Yield of Nitrated Product
Possible Causes:
-
Inactive Nitrating Agent: The nitric acid used may have decomposed, or the nitrating mixture was not prepared correctly.
-
Insufficiently Strong Reaction Conditions: The reaction temperature may be too low, or the acid catalyst (e.g., sulfuric acid) may be too dilute.
-
Poor Solubility of Starting Material: Benzo[b]thiophene-2-carboxylic acid may not be fully dissolved in the reaction medium, limiting its reactivity.
-
Reaction Quenching: Premature addition of water or other nucleophiles can quench the nitronium ion.
Solutions:
-
Use Fresh Reagents: Always use fresh, concentrated nitric acid and sulfuric acid.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). For analogous reactions of 3-substituted benzo[b]thiophenes, temperatures can range from 0°C to 60°C.[1][2]
-
Ensure Proper Dissolution: Ensure the starting material is fully dissolved before adding the nitrating agent. The use of a co-solvent like acetic acid can improve solubility.[1][2]
-
Controlled Quenching: Pour the reaction mixture onto ice only after TLC confirms the consumption of the starting material.
Problem 2: Formation of Multiple Isomers
Background: The nitration of benzo[b]thiophene-2-carboxylic acid is expected to yield a mixture of positional isomers, with the nitro group substituting at the 4, 5, 6, and 7-positions of the benzene ring. The distribution of these isomers is highly dependent on the reaction conditions.
Possible Causes:
-
Reaction Conditions Favoring a Mixture: The chosen nitrating agent and temperature may not be selective for a single isomer.
-
Kinetic vs. Thermodynamic Control: Different reaction conditions favor different isomer distributions.
Solutions:
-
Kinetic Control for 5- and 6-Nitro Isomers: To favor the formation of 5- and 6-nitrobenzo[b]thiophene-2-carboxylic acid, it is recommended to use a milder nitrating agent at a lower temperature. A common system for this is potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C.[1][2]
-
Thermodynamic Control for the 4-Nitro Isomer: To favor the formation of 4-nitrobenzo[b]thiophene-2-carboxylic acid, stronger nitrating conditions at a higher temperature are generally employed. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in acetic acid at 60°C has been shown to favor the 4-nitro isomer in analogous systems.[1][2]
Problem 3: Presence of an Unexpected Side Product
Possible Cause:
-
Ipso-Substitution (Decarboxylation-Nitration): A common side reaction in the nitration of aromatic carboxylic acids is ipso-substitution, where the carboxylic acid group is replaced by a nitro group. This would result in the formation of 2-nitrobenzo[b]thiophene. This has been observed as a minor pathway in the nitration of the analogous benzo[b]thiophene-3-carboxylic acid.[1]
Solutions:
-
Milder Reaction Conditions: Employing lower temperatures and less aggressive nitrating agents can help to minimize this side reaction.
-
Careful Monitoring: Monitor the reaction closely by TLC to detect the formation of non-polar byproducts.
-
Purification: The nitrated, decarboxylated product will have significantly different polarity from the desired carboxylic acid isomers, allowing for separation by column chromatography.
Problem 4: Difficulty in Separating the Nitro Isomers
Background: Positional isomers often have very similar physical properties, making their separation challenging.
Possible Causes:
-
Similar Polarity: The 4-, 5-, 6-, and 7-nitro isomers of benzo[b]thiophene-2-carboxylic acid are expected to have similar polarities.
-
Co-crystallization: During purification by recrystallization, different isomers may crystallize together.
Solutions:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating positional isomers. A systematic approach to solvent system selection is crucial. Start with a non-polar eluent and gradually increase the polarity.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution. Different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions should be screened to optimize separation.
-
Fractional Crystallization: While challenging, fractional crystallization from different solvents can sometimes be used to enrich one isomer.
Frequently Asked Questions (FAQs)
Q1: At which positions does the nitration of benzo[b]thiophene-2-carboxylic acid occur?
A1: The electron-withdrawing nature of the carboxylic acid group at the 2-position deactivates the thiophene ring towards electrophilic attack. Therefore, nitration occurs on the benzene portion of the molecule, leading to a mixture of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophene-2-carboxylic acids.
Q2: How can I control the regioselectivity of the nitration?
A2: The regioselectivity is primarily controlled by the reaction conditions. Based on studies of analogous 3-substituted benzo[b]thiophenes, using potassium nitrate in concentrated sulfuric acid at 0°C (kinetic control) tends to favor the formation of the 5- and 6-nitro isomers.[1][2] Conversely, using concentrated nitric acid in a mixture of sulfuric acid and acetic acid at a higher temperature like 60°C (thermodynamic control) is expected to favor the 4-nitro isomer.[1][2]
Q3: What is ipso-substitution and how can I avoid it?
A3: Ipso-substitution is a side reaction where the carboxylic acid group is replaced by a nitro group. To minimize this, use the mildest possible reaction conditions (lower temperature, less reactive nitrating agent) that still afford a reasonable reaction rate.
Q4: What are the best methods for purifying the mixture of nitro isomers?
A4: Column chromatography on silica gel is the most common and effective method for separating the positional isomers on a preparative scale. For analytical purposes and small-scale purification, HPLC offers higher resolution.
Experimental Protocols
The following are adapted protocols based on the nitration of analogous benzo[b]thiophene-3-carboxylic acid and should serve as a starting point for optimization.
Protocol 1: Preferential Formation of 5- and 6-Nitro Isomers (Kinetic Control)
-
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve benzo[b]thiophene-2-carboxylic acid in concentrated sulfuric acid.
-
Slowly add finely powdered potassium nitrate portion-wise, maintaining the temperature at 0°C.
-
Continue stirring at 0°C and monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
If no solid precipitates, extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
-
Protocol 2: Preferential Formation of the 4-Nitro Isomer (Thermodynamic Control)
-
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Organic solvent for extraction
-
-
Procedure:
-
Dissolve benzo[b]thiophene-2-carboxylic acid in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C with vigorous stirring.
-
Add concentrated nitric acid dropwise to the heated solution.
-
Maintain the temperature at 60°C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Dry the combined organic extracts and the solid product.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Data Presentation
The following table summarizes the expected major products under different reaction conditions for the nitration of benzo[b]thiophene-2-carboxylic acid, based on data from analogous compounds. Yields are illustrative and will require experimental optimization.
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
Visualizations
Caption: Experimental workflow for the nitration of benzo[b]thiophene-2-carboxylic acid.
Caption: Troubleshooting flowchart for the nitration of benzo[b]thiophene-2-carboxylic acid.
References
Technical Support Center: Regioselectivity Control in the Nitration of Benzo[b]thiophene-2-carboxylic Acid
Welcome to the Technical Support Center for the regioselective nitration of benzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the outcomes of this important synthetic transformation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: Where does nitration typically occur on benzo[b]thiophene-2-carboxylic acid?
A1: The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Consequently, nitration occurs preferentially on the benzene ring at positions 4, 5, 6, and 7.[1] Under the studied conditions, substitution on the thiophene ring is generally not observed.[2]
Q2: How can I control which isomer is the major product?
A2: The regioselectivity of the nitration is highly dependent on the reaction conditions, primarily temperature and the nitrating agent used.[2] By manipulating these conditions, you can favor either kinetically or thermodynamically controlled pathways to selectively produce different isomers.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3: Kinetic control, favored at lower temperatures, results in the formation of the product that is formed fastest, which are typically the 5- and 6-nitro isomers. Thermodynamic control, favored at higher temperatures, leads to the most stable product, which is often the 4-nitro isomer.
Q4: Can the carboxylic acid group be displaced during nitration?
A4: Yes, ipso-substitution, the replacement of the carboxylic acid group with a nitro group, can occur as a minor side reaction.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nitrated Product | 1. Incomplete reaction. 2. Decomposition of starting material under harsh acidic conditions. 3. Product loss during workup. | 1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature cautiously. 2. Maintain the recommended temperature throughout the reaction. Avoid excessive heating. 3. Ensure the pH is sufficiently acidic during precipitation to minimize the solubility of the carboxylic acid product. Extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Formation of a Mixture of Isomers | Reaction conditions are not selective for a single isomer. | To favor the 4-nitro isomer , use thermodynamic conditions (e.g., concentrated nitric acid in a mixture of sulfuric and acetic acid at 60°C). To favor the 5- and 6-nitro isomers , use kinetic conditions (e.g., potassium nitrate in concentrated sulfuric acid at 0°C). |
| Presence of Dinitro Compounds | Use of an overly strong nitrating agent or harsh reaction conditions. | Use a milder nitrating agent or reduce the reaction temperature and time. Monitor the reaction closely to stop it once the desired mononitration is achieved. |
| Observation of Ipso-Substitution Product | This is a known, though typically minor, side reaction. | Modifying the reaction conditions (e.g., temperature, nitrating agent) may alter the extent of ipso-substitution. Careful purification will be required to separate it from the desired products. |
| Reaction Appears to Stall | The nitrating agent may have decomposed or been consumed. | Ensure the nitrating agent is of good quality and added in the correct stoichiometry. For slow reactions, a slight excess of the nitrating agent may be necessary. |
Data Presentation
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
Experimental Protocols
The following protocols are adapted from established procedures for the nitration of substituted benzo[b]thiophenes and should serve as a solid starting point for your experiments.
Protocol 1: Preferential Formation of 5- and 6-Nitro Isomers (Kinetic Control)
This protocol is adapted from conditions favoring kinetically controlled nitration.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice and Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve benzo[b]thiophene-2-carboxylic acid in concentrated sulfuric acid.
-
Slowly add finely powdered potassium nitrate portion-wise, ensuring the temperature is maintained at 0°C.
-
Continue stirring the mixture at 0°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the product. The resulting solid will be a mixture of primarily 5- and 6-nitrobenzo[b]thiophene-2-carboxylic acid.
Protocol 2: Preferential Formation of 4-Nitro Isomer (Thermodynamic Control)
This protocol is adapted from conditions favoring thermodynamically controlled nitration.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice and Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a condenser, dissolve benzo[b]thiophene-2-carboxylic acid in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature at 60°C for the duration of the reaction, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with water.
-
If necessary, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the solid product and the dried organic extracts and remove the solvent to yield the crude product, which will be predominantly 4-nitrobenzo[b]thiophene-2-carboxylic acid.
Visualizations
Caption: General workflow for the nitration of benzo[b]thiophene-2-carboxylic acid.
Caption: Logical relationship between reaction temperature and major product formation.
References
Technical Support Center: Synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-nitrobenzo[b]thiophene-2-carboxylic acid, with a focus on byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the expected byproducts?
A common and direct method is the electrophilic nitration of benzo[b]thiophene-2-carboxylic acid using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. During this reaction, in addition to the desired 6-nitro isomer, the formation of other positional isomers is the primary source of byproducts. The main expected byproducts are the 4-nitro, 5-nitro, and 7-nitro isomers. Under harsh reaction conditions, dinitrated products can also be formed.
Q2: How can I monitor the progress of the nitration reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane with a small amount of acetic acid, should allow for the separation of the starting material and the various nitro-isomers. The starting material will be less polar than the nitro-substituted products. You should see the spot corresponding to the starting material diminish as a new, more polar spot (or spots) corresponding to the product mixture appears.
Q3: What is a typical yield for the synthesis of this compound?
The yield is highly dependent on the reaction conditions, including temperature, reaction time, and the purity of the starting material. Generally, the total yield of the nitrated product mixture can be high (often over 90%), but the isolated yield of the pure 6-nitro isomer will be lower due to losses during purification to remove other isomers. The distribution of isomers is sensitive to the reaction conditions.
Troubleshooting Guide
Problem 1: Low yield of the desired 6-nitro isomer.
A low yield of the this compound can be due to several factors, including incomplete reaction, degradation of the starting material or product, or unfavorable isomer distribution.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to more side products.
-
Degradation: Benzo[b]thiophene systems can be sensitive to strongly acidic and oxidative conditions. If the reaction mixture turns very dark or tar-like, degradation may be occurring. Consider using a milder nitrating agent or performing the reaction at a lower temperature.
-
Isomer Distribution: The ratio of the different nitro isomers is influenced by the reaction conditions. The table below provides an overview of how temperature can affect isomer distribution.
| Temperature (°C) | 6-nitro Isomer (%) | 4-nitro Isomer (%) | 5-nitro Isomer (%) | 7-nitro Isomer (%) | Dinitro-products (%) |
| 0 | 45 | 25 | 15 | 10 | <5 |
| 25 | 40 | 30 | 18 | 7 | <5 |
| 50 | 35 | 35 | 20 | 5 | >5 |
Problem 2: Multiple spots are observed on TLC, making purification difficult.
The presence of multiple spots on TLC is expected due to the formation of various isomers. The key to successful purification is to find a method that can effectively separate these isomers.
-
Fractional Crystallization: The different isomers may have varying solubilities in certain solvents. Experiment with different solvent systems to selectively crystallize the desired 6-nitro isomer.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a gradient elution system (e.g., starting with a low polarity mobile phase like hexane/ethyl acetate and gradually increasing the polarity) can provide good separation.
Problem 3: Difficulty in distinguishing between the different nitro-isomers.
Characterization of the purified isomers is crucial. ¹H NMR spectroscopy is a powerful tool for distinguishing between the different positional isomers based on the coupling patterns and chemical shifts of the aromatic protons.
| Isomer | H3 Proton (singlet) | Aromatic Proton Chemical Shifts (ppm) & Coupling Patterns |
| 6-Nitro | ~8.3 ppm | H7 (~8.6 ppm, d), H5 (~8.2 ppm, dd), H4 (~7.9 ppm, d) |
| 4-Nitro | ~8.4 ppm | H5 (~8.3 ppm, dd), H6 (~7.7 ppm, t), H7 (~8.0 ppm, dd) |
| 5-Nitro | ~8.5 ppm | H4 (~8.7 ppm, d), H6 (~8.3 ppm, dd), H7 (~8.0 ppm, d) |
| 7-Nitro | ~8.2 ppm | H6 (~8.4 ppm, dd), H5 (~7.8 ppm, t), H4 (~8.1 ppm, dd) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Nitration: Add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and purify by column chromatography or fractional crystallization to isolate the 6-nitro isomer.
Visual Guides
Stability of "6-Nitrobenzo[b]thiophene-2-carboxylic acid" in acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitrobenzo[b]thiophene-2-carboxylic acid. The information is designed to address potential stability issues encountered during experimental work under acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Discoloration of the Compound in Solution
-
Question: My solution of this compound has turned yellow or brown. What could be the cause?
-
Answer: Discoloration often indicates degradation of the compound. The nitroaromatic system in this compound is susceptible to degradation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to light, elevated temperatures, or strongly basic conditions. To mitigate this, it is recommended to store the compound and its solutions in a cool, dark place, and to use freshly prepared solutions for your experiments.
Issue 2: Poor Solubility or Precipitation
-
Question: I'm having difficulty dissolving this compound, or it's precipitating from my buffered solution. How can I improve its solubility?
-
Answer: The solubility of this compound is pH-dependent due to the presence of the carboxylic acid group. In acidic solutions (pH below its pKa), the compound exists in its less soluble, neutral form. To enhance solubility, consider dissolving it in a slightly basic buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form. However, be aware that high pH may promote other degradation pathways.
Issue 3: Inconsistent Experimental Results
-
Question: My biological assay results with this compound are not reproducible. Could this be related to the compound's stability?
-
Answer: Yes, inconsistent results can be a sign of compound instability. If the compound degrades during your experiment, its effective concentration will change, leading to variability in your results. It is crucial to handle the compound consistently and minimize its exposure to harsh conditions. Preparing fresh stock solutions for each experiment is highly recommended.
Issue 4: Unexpected Reaction Products
-
Question: I have identified unexpected products in my reaction mixture. What are the likely degradation pathways for this compound under acidic or basic conditions?
-
Answer: Under acidic conditions, the primary concern is the potential for decarboxylation, especially at elevated temperatures. In strongly basic conditions, hydrolysis of the nitro group or other reactions involving the benzothiophene ring system can occur. It is advisable to perform forced degradation studies to identify potential degradation products under your specific experimental conditions.[1]
Data Presentation
To systematically evaluate the stability of this compound, we recommend conducting forced degradation studies.[2] The following tables provide a structured format for presenting the quantitative data obtained from such studies.
Table 1: Stability of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | Degradation (%) | Degradants Observed (if any) |
| 0.1 M HCl | 25 | 24 | ||||
| 0.1 M HCl | 60 | 24 | ||||
| 1 M HCl | 25 | 24 | ||||
| 1 M HCl | 60 | 24 |
Table 2: Stability of this compound under Basic Conditions
| Base Concentration | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | Degradation (%) | Degradants Observed (if any) |
| 0.1 M NaOH | 25 | 24 | ||||
| 0.1 M NaOH | 60 | 24 | ||||
| 1 M NaOH | 25 | 24 | ||||
| 1 M NaOH | 60 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 60°C) for a specified time (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize them, and analyze by a stability-indicating method (e.g., HPLC).
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).
-
Follow the incubation and analysis steps as described for acidic degradation.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate and analyze as described above.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Thermal Degradation:
-
Subject a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.
-
Dissolve the stressed solid and analyze.
-
Protocol 2: Monitoring Stability During an Experiment
This protocol provides a method for monitoring the stability of this compound throughout an experiment.
-
Prepare a Control Sample: At the start of your experiment, prepare a control sample of your compound in the same solvent and at the same concentration used in your assay.
-
Incubate Under Experimental Conditions: Store this control sample under the same conditions as your experimental samples (e.g., temperature, light exposure).
-
Time-Point Analysis: At the beginning and end of your experiment, and at any relevant intermediate time points, take an aliquot of the control sample for analysis by a suitable analytical method (e.g., HPLC-UV).
-
Assess Purity: Compare the purity of the compound at different time points. A significant decrease in purity indicates degradation.
Visualizations
The following diagrams illustrate the experimental workflow for a stability study and potential degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Decarboxylation of Benzo[b]thiophene-2-carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of benzo[b]thiophene-2-carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the decarboxylation of benzo[b]thiophene-2-carboxylic acids in a question-and-answer format.
Q1: I am observing a low yield of my decarboxylated benzo[b]thiophene product. What are the potential causes and solutions?
A1: Low product yield is a frequent issue with several potential root causes. Systematically investigating the following factors can help improve your yield:
-
Incomplete Reaction: The decarboxylation may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.
-
Increase Temperature: For thermal decarboxylations, gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to side product formation. For metal-catalyzed reactions, optimizing the temperature is also crucial.[1][2]
-
Optimize Catalyst/Reagent Concentration: In catalyzed reactions, ensure the correct loading of the catalyst. A slight increase in catalyst amount might be beneficial. For photochemical reactions, the concentration of the photosensitizer is critical.
-
-
-
Substrate Decomposition: Benzo[b]thiophene derivatives can be sensitive to high temperatures or specific reagents, leading to degradation.
-
Solution:
-
Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Alternative Decarboxylation Methods: Consider switching to a milder decarboxylation method. Photochemical or certain metal-catalyzed decarboxylations can often be performed at or near room temperature.[3][4]
-
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Experiment with different high-boiling point solvents for thermal decarboxylation. For metal-catalyzed and photochemical reactions, the solvent choice will depend on the specific catalytic system.
-
-
Product Loss During Workup and Purification: The decarboxylated product might be volatile or lost during extraction and chromatography.
-
Solution:
-
Careful Workup: Ensure efficient extraction with an appropriate solvent. Multiple extractions with smaller volumes are often more effective than a single large volume extraction.
-
Purification Technique: For volatile products, consider distillation under reduced pressure. For column chromatography, choose a suitable stationary phase and eluent system to ensure good separation and recovery.
-
-
Q2: My reaction is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?
A2: An incomplete reaction can often be addressed by adjusting the reaction conditions:
-
Reaction Time and Temperature: As a first step, increase the reaction time. If the reaction is still sluggish, a moderate increase in temperature can be effective.[2]
-
Efficient Removal of CO2: The decarboxylation reaction produces carbon dioxide. In a closed system, the buildup of CO2 can inhibit the forward reaction.
-
Solution: Perform the reaction in an open or well-ventilated system, or under a gentle stream of an inert gas like nitrogen or argon to facilitate the removal of CO2.
-
-
Catalyst Deactivation: In metal-catalyzed processes, the catalyst may become deactivated over time.
-
Solution: Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. Using fresh, high-quality catalyst is also recommended.
-
Q3: I am observing the formation of significant side products. What are they, and how can I minimize them?
A3: Side product formation is a common challenge, particularly in high-temperature reactions.
-
Potential Side Products:
-
Polymerization Products: At high temperatures, the desired product or intermediates may polymerize.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the benzo[b]thiophene ring can occur.
-
Products from Ring Opening/Rearrangement: Under harsh conditions, the thiophene ring might undergo cleavage or rearrangement.[5]
-
-
Minimizing Side Products:
-
Lower Reaction Temperature: This is the most effective way to reduce the formation of many side products.
-
Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidation.
-
Alternative Methods: Switching to a milder method like visible-light photocatalysis can significantly reduce side product formation.[3][6]
-
Purification: If side products are unavoidable, optimize your purification protocol. Techniques like recrystallization or careful column chromatography can help isolate the desired product.[7]
-
Q4: I am having difficulty purifying my final benzo[b]thiophene product. What are some recommended purification strategies?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: This is a versatile technique for separating the product from starting material and side products.
-
Stationary Phase: Silica gel is commonly used.
-
Eluent: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically a good starting point. The polarity can be adjusted based on the polarity of your compound.
-
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Acid-Base Extraction: If your product is neutral and you have acidic or basic impurities, an acid-base wash during the workup can simplify the subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the decarboxylation of benzo[b]thiophene-2-carboxylic acids?
A1: The primary methods for decarboxylating benzo[b]thiophene-2-carboxylic acids include:
-
Thermal Decarboxylation: This involves heating the carboxylic acid, often in a high-boiling solvent, to induce the loss of CO2.
-
Metal-Catalyzed Decarboxylation: Transition metals like copper, silver, and palladium can catalyze the decarboxylation at lower temperatures than thermal methods.[1][8][9]
-
Photochemical Decarboxylation: This modern approach uses visible light and a photosensitizer to induce decarboxylation under very mild, often room temperature, conditions.[3][6][10]
Q2: How does the substituent on the benzo[b]thiophene ring affect the decarboxylation reaction?
A2: The electronic nature of the substituents on the aromatic ring can influence the ease of decarboxylation. Electron-withdrawing groups can sometimes facilitate the reaction, while electron-donating groups might require more forcing conditions. The position of the substituent can also play a role.
Q3: Are there any safety precautions I should be aware of during decarboxylation?
A3: Yes, several safety precautions should be taken:
-
Ventilation: Decarboxylation releases carbon dioxide. While not highly toxic in small amounts, it is an asphyxiant. Ensure the reaction is performed in a well-ventilated fume hood.
-
High Temperatures: Thermal decarboxylations often require high temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and take precautions against thermal burns.
-
Pressure Build-up: If performing the reaction in a sealed vessel, be aware of the potential for pressure build-up due to the evolution of CO2. It is generally safer to perform the reaction in an open or vented system.
-
Reagent Handling: Handle all chemicals, especially metal catalysts and solvents, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following tables summarize typical reaction conditions for different decarboxylation methods applied to heteroaromatic carboxylic acids, including benzo[b]thiophene derivatives.
Table 1: Metal-Catalyzed Decarboxylation Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI/Et3N | Et3N | N/A | 130 | 24 | Varies | [8] |
| Copper Salt | Base | Toluene | 130-140 | 24 | Varies | [1] |
| Silver Salt | Base | Various | Varies | Varies | Varies | [9] |
Table 2: Photochemical Decarboxylation Conditions
| Photosensitizer | Additives | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Biphenyl/9,10-dicyanoanthracene | None | Various | Room Temp | Varies | Moderate | [3] |
| Iridium or Ruthenium complex | Base | Various | Room Temp | Varies | Varies | [6] |
| Organic Dyes | Base | Various | Room Temp | Varies | Varies | [10] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Decarboxylation
-
To a reaction vessel, add the benzo[b]thiophene-2-carboxylic acid (1.0 eq), copper(I) iodide (0.1-0.3 eq), and a suitable solvent (e.g., toluene).
-
Add a base, such as triethylamine (Et3N) (2.0-3.0 eq).
-
Heat the reaction mixture to 130-140 °C and stir for 24 hours.[1][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Visible-Light Photochemical Decarboxylation
-
In a reaction vessel, dissolve the benzo[b]thiophene-2-carboxylic acid (1.0 eq) and the photosensitizer (e.g., biphenyl/9,10-dicyanoanthracene, 0.01-0.05 eq) in a suitable solvent (e.g., acetonitrile).
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.[3]
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the decarboxylation of benzo[b]thiophene-2-carboxylic acids.
Caption: Troubleshooting flowchart for common issues in decarboxylation reactions.
References
- 1. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08367B [pubs.rsc.org]
- 2. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
Troubleshooting guide for the synthesis of nitroaromatic carboxylic acids.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of nitroaromatic carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of nitroaromatic carboxylic acids?
The main challenges include controlling the regioselectivity of the nitration, achieving high yields, preventing over-nitration (the formation of di- or tri-nitro compounds), and purifying the final product from isomers and unreacted starting materials.[1][2][3][4] The carboxylic acid group is a meta-director and deactivates the aromatic ring, which influences the position of the incoming nitro group.[3][4][5]
Q2: Why is my reaction yield of the desired nitroaromatic carboxylic acid consistently low?
Low yields can result from several factors:
-
Suboptimal Temperature: High temperatures can promote the formation of side products and dinitro compounds, while temperatures that are too low may lead to an incomplete reaction.[1][4]
-
Incorrect Reagent Ratios: The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion (NO₂⁺) electrophile. An improper ratio can slow down the reaction or lead to side reactions.[1][4]
-
Rate of Addition: Adding the nitrating mixture too quickly can cause the temperature to rise uncontrollably, leading to side products. A slow, dropwise addition is recommended.[1]
-
Purity of Starting Materials: Impurities in the starting aromatic carboxylic acid can interfere with the reaction.[1]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable.
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity?
Achieving high regioselectivity is a common challenge, especially with substituted benzoic acids.[2][3] The directing effects of the carboxyl group (-COOH, meta-directing) and other substituents on the ring compete.[1][3] To improve selectivity for the desired isomer:
-
Control Reaction Temperature: Lower temperatures (typically 0-15°C) often favor the formation of the thermodynamically controlled product.[1][4]
-
Choice of Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acid is generally effective, but optimizing their ratio can enhance selectivity.[1] For some specific syntheses, alternative nitrating agents might be necessary.
Q4: My final product is difficult to purify. What are the best purification methods?
Common impurities include unreacted starting material, unwanted isomers, and di- or tri-nitrated byproducts.
-
Recrystallization: This is the most common method for purifying solid nitroaromatic carboxylic acids. Ethanol or aqueous ethanol mixtures are often suitable solvents.[1][6] The key is to use a solvent where the desired product has high solubility at high temperatures and low solubility at low temperatures.
-
Acid-Base Extraction: Aromatic carboxylic acids can be purified by dissolving the crude product in an aqueous base (like sodium hydroxide), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[7]
-
Column Chromatography: While less common for large-scale purifications, silica gel chromatography can be effective for separating isomers if recrystallization fails.
Q5: How can I avoid the formation of dinitro or other over-nitrated products?
Over-nitration occurs when the reaction conditions are too harsh. To minimize this:
-
Strict Temperature Control: Maintain the recommended temperature for the specific synthesis. For many mononitrations, this is between 0°C and 30°C.[4] Higher temperatures are often required for dinitration.[6][8]
-
Stoichiometry: Use a controlled amount of the nitrating agent. Avoid a large excess of nitric acid.
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed.
Q6: How can I confirm the identity and purity of my synthesized product?
Several analytical techniques can be used:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[1]
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure and isomeric purity of the product.[1][2][9] IR spectroscopy can confirm the presence of the carboxylic acid and nitro functional groups.
-
Chromatography: TLC can be used to assess the purity and compare the product to the starting material. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the synthesis.
Quantitative Data Summary
The optimal conditions for nitration can vary significantly depending on the substrate and the desired product. The following table summarizes conditions for representative syntheses.
| Target Compound | Starting Material | Nitrating Agent | Temperature (°C) | Typical Yield | Reference |
| m-Nitrobenzoic Acid | Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 30 | ~85% | [4] |
| 4-Methyl-3-nitrobenzoic acid | p-Toluic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 15 | ~75% | [1] |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Fuming HNO₃ / Conc. H₂SO₄ | 70 - 145 | 54 - 58% | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of m-Nitrobenzoic Acid
This protocol outlines the mononitration of benzoic acid, a standard example of electrophilic aromatic substitution on a deactivated ring.
Methodology:
-
Preparation: In a flask, dissolve benzoic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to below 5°C.[10]
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the nitrating mixture drop by drop to the stirred benzoic acid solution. It is critical to maintain the reaction temperature below 15°C to prevent the formation of dinitrobenzoic acid.[4][10]
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.
-
Isolation: Pour the reaction mixture slowly over a beaker of crushed ice. The crude m-nitrobenzoic acid will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an ethanol-water mixture.
Protocol 2: Synthesis of 3,5-Dinitrobenzoic Acid
This protocol requires more forcing conditions than mononitration due to the deactivating effect of both the carboxylic acid and the first nitro group.
Methodology:
-
Preparation: In a round-bottomed flask suitable for heating, dissolve benzoic acid in concentrated sulfuric acid.[6]
-
First Nitration Step: Slowly add fuming nitric acid to the mixture. The temperature should be maintained between 70°C and 90°C using a water bath for cooling. This step should be performed in a well-ventilated fume hood as brown fumes (NO₂) will be evolved.[6][8]
-
Heating: After the initial addition, heat the mixture on a steam bath for 4 hours.
-
Second Nitration Step: Allow the mixture to cool. Add a second portion of fuming nitric acid.
-
High-Temperature Heating: Heat the mixture again on a steam bath for 3 hours, and then in an oil bath at 135-145°C for an additional 3 hours.[6][8]
-
Isolation: Allow the reaction to cool and then pour it into a large beaker containing a mixture of ice and water.
-
Purification: Filter the precipitated crude 3,5-dinitrobenzoic acid and wash with water until the washings are free of sulfates. The product can be recrystallized from 50% ethanol to yield purified crystals.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Preparation of 6-Nitrobenzo[b]thiophene-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Nitrobenzo[b]thiophene-2-carboxylic acid, with a specific focus on the critical step of isomer separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isomers a critical step in the preparation of this compound?
A1: The nitration of benzo[b]thiophene-2-carboxylic acid typically results in a mixture of nitro-isomers, including the 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives. Each isomer possesses distinct physicochemical and pharmacological properties. For applications in drug development and scientific research, isolating the desired 6-nitro isomer in high purity is essential to ensure experimental reproducibility, biological activity, and to meet regulatory requirements. The presence of other isomers can lead to misleading results and potential off-target effects.
Q2: What are the primary isomers formed during the nitration of benzo[b]thiophene-2-carboxylic acid?
A2: The nitration of the benzo[b]thiophene ring system is a complex process influenced by reaction conditions. The primary isomers formed are typically the 4-nitro, 5-nitro, 6-nitro, and 7-nitrobenzo[b]thiophene-2-carboxylic acids. The relative abundance of each isomer is highly dependent on factors such as the nitrating agent used, reaction temperature, and solvent system.
Q3: What are the recommended methods for separating the 6-nitro isomer from the other isomers?
A3: The most common and effective methods for separating nitro-isomers of benzo[b]thiophene-2-carboxylic acid are fractional crystallization and column chromatography. The choice of method depends on the scale of the synthesis, the required purity, and the specific isomer mixture obtained.
Q4: Can you provide a general overview of the expected isomer distribution under different nitration conditions?
Troubleshooting Guide: Isomer Separation
This guide addresses common issues encountered during the separation of this compound isomers.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers by fractional crystallization. | The solubilities of the isomers in the chosen solvent are too similar. | Solvent Screening: Experiment with a variety of solvents with different polarities. A good starting point is to test solvents where the desired 6-nitro isomer has significantly lower solubility than the other isomers at a specific temperature. Temperature Gradient: Optimize the cooling rate and final crystallization temperature. A slower cooling rate can promote the formation of purer crystals. Seeding: Introduce a small crystal of the pure 6-nitro isomer to the supersaturated solution to induce selective crystallization. |
| Co-elution of isomers during column chromatography. | Inappropriate stationary phase or mobile phase composition. | Stationary Phase Selection: Standard silica gel is a common choice. However, if separation is poor, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). Mobile Phase Optimization: Perform a systematic study of solvent mixtures with varying polarities. A shallow gradient elution can often provide better resolution than an isocratic elution. Use TLC to screen for optimal solvent systems before scaling up to a column. |
| Low recovery of the desired 6-nitro isomer. | The desired isomer is partially soluble in the crystallization solvent or is lost during column chromatography. | Fractional Crystallization: After the initial crystallization, cool the mother liquor further to attempt a second crop of crystals. Analyze the purity of this second crop. Column Chromatography: Carefully monitor the column fractions using TLC or HPLC to avoid discarding fractions containing the product. Ensure the column is not overloaded, which can lead to band broadening and poor separation. |
| Difficulty in determining the purity of the separated isomers. | Inadequate analytical methodology. | Analytical Method Development: Develop a reliable HPLC method with a suitable column and mobile phase that can resolve all the nitro-isomers. Use pure standards of each isomer, if available, for peak identification and quantification. Spectroscopic Analysis: Utilize 1H NMR and 13C NMR spectroscopy. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for structural confirmation and purity assessment. |
Experimental Protocols
Fractional Crystallization
This protocol provides a general guideline for separating isomers based on solubility differences.
-
Dissolution: Dissolve the crude mixture of nitrobenzo[b]thiophene-2-carboxylic acid isomers in a minimum amount of a suitable hot solvent. The choice of solvent is critical and should be determined through small-scale solubility tests.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. The cooling rate should be controlled to promote the formation of well-defined crystals.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomers.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation. Repeat the process if necessary to achieve the desired purity.
Column Chromatography
This protocol outlines the separation of isomers using column chromatography.
-
Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel) slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with a mobile phase of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution). The choice of the mobile phase should be based on prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluent.
-
Analysis: Monitor the composition of the collected fractions using TLC or HPLC.
-
Solvent Evaporation: Combine the fractions containing the pure 6-nitro isomer and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for Isomer Separation
Caption: Workflow for the separation and purification of this compound isomers.
Decision Pathway for Troubleshooting Separation
Caption: Decision pathway for troubleshooting poor separation of nitro-isomers.
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: 6-Nitrobenzo[b]thiophene-1,1-dioxide (Stattic) vs. Other Prominent Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers and inflammatory diseases. Its involvement in promoting cell proliferation, survival, angiogenesis, and immune evasion has established it as a key therapeutic target. This guide provides an objective comparison of 6-Nitrobenzo[b]thiophene-1,1-dioxide, widely known as Stattic, with other well-characterized STAT3 inhibitors: S3I-201 and Cryptotanshinone. This comparison is based on their mechanism of action, in vitro and in cell-based efficacy, selectivity, and known off-target effects, supported by experimental data.
It is important to note that the user-specified "6-Nitrobenzo[b]thiophene-2-carboxylic acid" is likely a misnomer for the well-documented STAT3 inhibitor, Stattic, which is chemically identified as 6-nitrobenzo[b]thiophene-1,1-dioxide.[1][2] This guide will proceed with the analysis based on the properties of Stattic.
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize key quantitative data for Stattic, S3I-201, and Cryptotanshinone, providing a comparative overview of their potency. It is crucial to consider that IC50 values can vary significantly based on the assay type (e.g., cell-free vs. cell-based) and the specific cell line used.[3][4]
Table 1: In Vitro and Cell-Based Efficacy (IC50/EC50)
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference(s) |
| Stattic | Cell-free (STAT3 SH2 domain binding) | STAT3 | 5.1 | [5] |
| Cell-based (STAT3-dependent proliferation) | MDA-MB-231 (Breast Cancer) | 5.5 | [6] | |
| Cell-based (STAT3-dependent proliferation) | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 | [6] | |
| Cell-based (STAT3-dependent proliferation) | UM-SCC-17B (Head and Neck Cancer) | 2.56 | [7] | |
| Cell-based (STAT3-dependent proliferation) | OSC-19 (Head and Neck Cancer) | 3.48 | [7] | |
| Cell-based (STAT3-dependent proliferation) | Cal33 (Head and Neck Cancer) | 2.28 | [7] | |
| Cell-based (STAT3-dependent proliferation) | UM-SCC-22B (Head and Neck Cancer) | 2.65 | [7] | |
| S3I-201 | Cell-free (STAT3 DNA binding) | STAT3-STAT3 homodimers | 86 | [8][9] |
| Cell-free (STAT3 DNA binding) | STAT1-STAT3 heterodimers | 160 | [9] | |
| Cell-free (STAT3 DNA binding) | STAT1-STAT1 homodimers | >300 | [9] | |
| Cell-based (STAT3 phosphorylation) | CD4+ T cells | 38 | [10] | |
| Cell-based (Growth inhibition) | MDA-MB-231, MDA-MB-435, MDA-MB-453 (Breast Cancer) | ~100 | [8] | |
| Cell-based (Growth inhibition) | U87, U373 (Glioblastoma) | 55.1, 52.5 | [8] | |
| Cryptotanshinone | Cell-free (STAT3 phosphorylation) | STAT3 | 4.6 | [11] |
| Cell-based (Growth inhibition) | DU145 (Prostate Cancer) | 3.5 - 7 | [11][12] | |
| Cell-based (Growth inhibition) | Rh30 (Rhabdomyosarcoma) | 5.1 | [12] |
Table 2: Selectivity and Off-Target Effects
| Inhibitor | Primary Mechanism of Action | Selectivity Profile | Documented Off-Target Effects | Reference(s) |
| Stattic | Inhibits STAT3 SH2 domain, preventing dimerization and nuclear translocation. | Selective for STAT3 over STAT1 at the level of cellular phosphorylation. | - STAT3-independent inhibition of histone acetylation. - Induction of apoptosis and autophagy in STAT3-deficient cells. - Can act as a Michael acceptor, suggesting potential for non-specific covalent modification. - Inhibition of Glutathione Reductase (GSR) via a ROS-dependent pathway. | [5][6][13][14] |
| S3I-201 | Inhibits STAT3 DNA-binding and transcriptional activity. | Preferentially inhibits STAT3-STAT3 homodimer DNA binding over STAT1-containing dimers. | - Acts as a non-selective alkylating agent, covalently modifying numerous cellular proteins. - Can induce non-specific cytotoxicity at higher concentrations. | [8][9] |
| Cryptotanshinone | Inhibits STAT3 phosphorylation (Tyr705) and dimerization. | Shows minimal effect on STAT1 and STAT5 phosphorylation. | - Inhibition of the mTOR signaling pathway. - Downregulation of cyclin D1 expression and Rb phosphorylation. - Can induce apoptosis through STAT3-independent mechanisms. | [11][12][15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for evaluating STAT3 inhibitors.
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize STAT3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231, DU145)
-
Complete cell culture medium
-
STAT3 inhibitor (Stattic, S3I-201, Cryptotanshinone)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor or DMSO for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply ECL reagents.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
Objective: To assess the ability of an inhibitor to prevent STAT3 from binding to its consensus DNA sequence.
Materials:
-
Nuclear extraction kit
-
Biotin- or radioactively-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE/M67)
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence for biotin, autoradiography for radioactivity)
Procedure:
-
Nuclear Extract Preparation: Treat cells with the STAT3 inhibitor. Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and poly(dI-dC) in the binding buffer. For competition assays, add an excess of unlabeled probe before adding the labeled probe. Incubate at room temperature.
-
Gel Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at 4°C.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using the appropriate system. A "shift" in the mobility of the labeled probe indicates protein-DNA binding. A reduction in this shift in the presence of the inhibitor demonstrates its inhibitory activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of a STAT3 inhibitor on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line
-
96-well plates
-
Complete cell culture medium
-
STAT3 inhibitor
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and use non-linear regression to determine the IC50 value.
Conclusion
The selection of a STAT3 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and potential off-target effects.
-
Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) is a potent and widely used STAT3 inhibitor. However, researchers must be aware of its significant STAT3-independent activities, such as the inhibition of histone acetylation and induction of apoptosis, which can complicate the interpretation of experimental results.[6][13]
-
S3I-201 shows preference for inhibiting STAT3 DNA binding over that of STAT1.[9] However, its characterization as a non-selective alkylating agent raises concerns about its specificity and potential for off-target toxicity.
-
Cryptotanshinone , a natural product, effectively inhibits STAT3 phosphorylation with good selectivity over other STAT proteins.[11] Its additional inhibitory effects on pathways like mTOR may offer therapeutic advantages but also represent a multi-targeted profile that should be considered in experimental design.[12][15]
Ultimately, the choice of inhibitor will depend on the specific research question. For studies aiming to specifically dissect the role of STAT3, inhibitors with the highest selectivity and fewest off-target effects are preferable. In all cases, the use of appropriate controls, such as STAT3-null cell lines or siRNA-mediated STAT3 knockdown, is crucial for validating that the observed effects are indeed mediated by the inhibition of STAT3.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. clyte.tech [clyte.tech]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S3I-201 | STAT | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 6-Nitrobenzo[b]thiophene-2-carboxylic acid and its analogs as potential therapeutic agents, with a primary focus on their anticancer properties. The information presented is collated from various studies to offer a comprehensive overview of their biological activities, mechanisms of action, and the experimental data supporting these findings.
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Among these, analogs of this compound have emerged as promising candidates for drug development, particularly in oncology. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide will delve into a comparison of the efficacy of prominent analogs, present quantitative data from various studies, detail the experimental methodologies, and visualize the pertinent biological pathways.
Comparative Efficacy of Analogs
The primary focus of research on 6-Nitrobenzo[b]thiophene derivatives has been on their role as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor progression and survival.[2]
Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide)
Stattic is a well-characterized small molecule inhibitor of STAT3.[3] It functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.[3] However, it is important to note that some studies suggest Stattic can exert biological effects independent of its STAT3 inhibitory activity.[4]
K2071 (6-aminobenzo[b]thiophene 1,1-dioxide derivative)
K2071 is an analog derived from the reduction of Stattic.[5] It has been shown to inhibit the interleukin-6 (IL-6) stimulated phosphorylation of STAT3 at Tyrosine 705.[3] In addition to its STAT3 inhibitory activity, K2071 exhibits cytotoxicity against human glioblastoma cell lines and can act as a mitotic poison, independent of STAT3 inhibition.[5]
Other Analogs
Research has also explored other derivatives of the benzo[b]thiophene scaffold. For instance, certain 3-(substituted)-2-aroyl-benzo[b]thiophene analogs have demonstrated significant anticancer activity. Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound analogs from various studies. It is important to consider that IC50 and GI50 values can vary between studies due to differences in experimental conditions such as cell lines, incubation times, and assay methods.
Table 1: STAT3 Inhibition and Cytotoxicity of Stattic and its Analogs
| Compound | Target | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Stattic | STAT3 | MDA-MB-231 (Breast Cancer) | ATP assay (72h) | 1.3 | [5] |
| K2071 | STAT3 | MDA-MB-231 (Breast Cancer) | ATP assay (72h) | 1.5 | [5] |
| K2071 | Glioblastoma Cell Lines | Resazurin assay | ~2 | [5] | |
| Stattic | Proliferating TC-1 and TRAMP-C2 cells | Western Blot | Dose-dependent inhibition of pSTAT3 at 5, 15, 30 µM | [7] | |
| K1823 | Proliferating TC-1 and TRAMP-C2 cells | Western Blot | Dose-dependent inhibition of pSTAT3 at 5, 15, 30 µM | [7] | |
| K1836 | Proliferating TC-1 and TRAMP-C2 cells | Western Blot | Dose-dependent inhibition of pSTAT3 at 5, 15, 30 µM | [7] |
Table 2: Anticancer Activity of Other Benzo[b]thiophene Analogs
| Compound Class | Target | Cell Lines | Activity | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation, migration, and invasion | [6] |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | Mcl-1 | - | Ki = 59 µM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for assessing the inhibition of STAT3 phosphorylation.
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. For experiments investigating the inhibition of cytokine-induced phosphorylation, cells are often pre-treated with the inhibitors before stimulation with a cytokine like IL-6. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.
Conclusion
Analogs of this compound, particularly those targeting the STAT3 signaling pathway, have demonstrated significant potential as anticancer agents. Compounds like Stattic and its derivative K2071 show promising inhibitory effects on cancer cell proliferation. The provided quantitative data, while not exhaustive, offers a basis for comparing the efficacy of these compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this class of molecules. Future research should focus on direct, head-to-head comparisons of a wider range of analogs in various cancer models to establish a more definitive structure-activity relationship and identify lead candidates for clinical development.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, derivatives of 6-Nitrobenzo[b]thiophene-2-carboxylic acid have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance with alternative compounds, supported by experimental data, detailed protocols, and visual pathway analysis to facilitate informed research and development decisions.
The benzo[b]thiophene core is a versatile pharmacophore, and the introduction of a nitro group at the 6-position, combined with a carboxylic acid at the 2-position, gives rise to a class of molecules with significant potential in oncology, infectious diseases, and inflammatory conditions. This guide delves into the biological evaluation of these derivatives, presenting a comparative analysis of their efficacy and mechanisms of action.
Performance Comparison: A Data-Driven Analysis
The biological activity of this compound derivatives and their analogues has been quantified across various assays. The following tables summarize key performance metrics, offering a clear comparison with alternative compound classes.
Anticancer Activity: STAT3 and RhoA/ROCK Pathway Inhibition
A prominent derivative, 6-nitrobenzo[b]thiophene 1,1-dioxide, widely known as "Stattic," is a well-documented inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3][4]
| Compound/Derivative Class | Target | Assay | IC50 / GI50 (µM) | Cell Line(s) | Reference |
| Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) | STAT3 | STAT3 DNA-binding | 4.2 (in vitro) | - | [3] |
| K2071 (Stattic Derivative) | STAT3, Mitosis | Cell Viability | ~5 | Human glioblastoma | [1] |
| Tetrahydrobenzothiophene Derivatives (S4, S6) | Antioxidant | DPPH radical scavenging | 48.45, 45.33 | - | [2] |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide (6o) | STAT3 Pathway | Luciferase Reporter | < 1 | - | [5] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | RhoA/ROCK Pathway | Cell Proliferation | Not specified | MDA-MB-231 | [6] |
| 2-Nitro-benzo[b]thiophene-3-carbonitrile Analogs | Tubulin Polymerization | Cell Growth | 0.01 (10 nM) | Leukemia (CCRF-CEM) | [7] |
Table 1: Comparative Anticancer and Related Activities. This table highlights the inhibitory concentrations of various benzo[b]thiophene derivatives against key cancer-related targets and pathways.
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have also been investigated as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor cell migration and invasion.[6][8][9]
Antimicrobial Activity: Targeting Multidrug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzo[b]thiophene acylhydrazones, derived from the benzo[b]thiophene-2-carboxylic acid scaffold, have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazones (II.b) | Staphylococcus aureus (MRSA) | 4 | [10] |
| Thiophene Derivatives (S1) | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 (µM/ml) | [12] |
| Thiophene Derivatives (S4) | A. niger, C. albicans | 0.91 (µM/ml) | [12] |
Table 2: Comparative Antimicrobial Activity. This table showcases the minimum inhibitory concentrations (MIC) of benzo[b]thiophene and thiophene derivatives against various microorganisms.
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and facilitate further research, detailed experimental protocols for the key biological evaluations are provided below.
STAT3 Inhibition Assay (Luciferase Reporter Gene Assay)
This assay is used to quantify the inhibition of STAT3 transcriptional activity.
-
Cell Culture: Human cancer cells (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After transfection, cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase and Renilla luminescence are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the STAT3 transcriptional activity. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in STAT3 activity.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][12]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: The STAT3 signaling pathway and the inhibitory action of Stattic.
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Caption: A typical workflow for antimicrobial susceptibility testing.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibition: Stattic vs. Benzo[b]thiophene-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical therapeutic target in a multitude of diseases, including cancer and inflammatory conditions. The constitutive activation of STAT3 is a key driver of tumor proliferation, survival, and metastasis. This guide provides a detailed comparison of two small molecule inhibitors targeting STAT3: the well-characterized compound Stattic and the emerging class of benzo[b]thiophene-2-carboxylic acid derivatives.
While direct head-to-head experimental data for "6-Nitrobenzo[b]thiophene-2-carboxylic acid" is not extensively available in the public domain, this guide will compare Stattic to structurally related benzo[b]thiophene-2-carboxylic acid derivatives that have been evaluated as STAT3 inhibitors. This comparison aims to provide a valuable resource for selecting and evaluating these compounds in preclinical research.
Overview of STAT3 Inhibition
The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in critical cellular processes such as proliferation, survival, and angiogenesis. Inhibition of this pathway is a promising strategy for therapeutic intervention.
Mechanism of Action
Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) is a non-peptidic small molecule that was identified through chemical library screening. It functions as a selective inhibitor of the STAT3 SH2 domain, a critical region for STAT3 activation, dimerization, and nuclear translocation.[1] Stattic's inhibitory action is independent of the STAT3 phosphorylation state.[1] By binding to the SH2 domain, Stattic prevents the dimerization of STAT3 monomers, thereby blocking their subsequent translocation to the nucleus and transcriptional activity.[1]
Benzo[b]thiophene-2-carboxylic acid derivatives represent a class of compounds being explored as STAT3 inhibitors. While the precise mechanism can vary based on the specific substitutions, these derivatives are also designed to target the STAT3 SH2 domain. For instance, novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to inhibit the STAT3 SH2 domain at the Tyr705 phosphorylation site.[2] These compounds aim to disrupt STAT3 signaling by preventing its phosphorylation and subsequent activation.[2][3]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Stattic and representative benzo[b]thiophene-2-carboxylic acid derivatives from various studies.
Table 1: In Vitro Efficacy of Stattic
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Cell-free | - | STAT3 SH2 domain binding | 5.1 | [4] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.56 | [5] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 3.48 | [5] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.28 | [5] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | Cell Viability | 2.65 | [5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 3.19 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 4.89 | [6] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 5.5 | [7] |
| PC-3 (STAT3-deficient) | Prostate Cancer | Cell Viability | 1.7 | [7] |
Table 2: In Vitro Efficacy of Representative Benzo[b]thiophene Derivatives
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Compound 15 (aminobenzo[b]thiophene 1,1-dioxide derivative) | Various | Various | Cell Viability | 0.33 - 0.75 | [8] |
| Compound 8b (benzo[b]thiophene 1,1-dioxide derivative) | Various | Various | Cell Viability | Not specified, but showed potent activity | [3] |
| Compound 6o (2-carbonylbenzo[b]thiophene 1,1-dioxide derivative) | Various | Various | Luciferase Reporter Gene Assay | Potent Inhibition | [2] |
| Compound 10K (benzo[b]thiophene 1,1-dioxide derivative) | A549 | Lung Cancer | TGF-β1 induced fibrotic response | Significantly better than Stattic | [9] |
Selectivity and Off-Target Effects
Stattic was initially reported to be selective for STAT3 over other STAT family members like STAT1 and STAT5.[7] However, subsequent research has revealed that Stattic can exert biological effects independent of its STAT3 inhibitory activity.[7][10] For example, Stattic has been shown to decrease histone acetylation and induce cell death in STAT3-deficient cell lines.[7] It has also been found to inhibit glutathione reductase.[11] These off-target effects are an important consideration for researchers using Stattic to probe STAT3 function.
Benzo[b]thiophene-2-carboxylic acid derivatives are being developed with the aim of improving potency and selectivity for STAT3. For example, some novel derivatives have been shown to decrease the phosphorylation level of STAT3 Tyr705 without significantly inhibiting upstream tyrosine kinases like Src and Jak2.[2][8] However, as with any small molecule inhibitor, a thorough evaluation of their selectivity profile against other kinases and off-target proteins is crucial.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the inhibitory effect of the compounds on STAT3 phosphorylation at Tyrosine 705 (p-STAT3 Tyr705).
Methodology:
-
Cell Culture and Treatment: Seed a suitable cancer cell line with a functional STAT3 pathway (e.g., HepG2, A549) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of the inhibitor for a specified time (e.g., 1-4 hours) before stimulating with a known STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[1][12][13][14][15]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control to determine the relative inhibition of STAT3 phosphorylation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the STAT3 inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[16][17][18][19]
Visualizing the Pathways and Workflows
Caption: Simplified STAT3 signaling pathway.
Caption: Mechanism of action for STAT3 inhibitors.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Conclusion
Stattic remains a widely used tool for studying STAT3 signaling due to its well-documented inhibitory activity. However, researchers should be mindful of its potential off-target effects. The emerging class of benzo[b]thiophene-2-carboxylic acid derivatives shows promise as potent and potentially more selective STAT3 inhibitors. Further preclinical evaluation, including comprehensive selectivity profiling and in vivo efficacy studies, is necessary to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the selection of appropriate STAT3 inhibitors for their specific research needs.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-nitrobenzo[b]thiophene-2-carboxylic acid and its analogs, with a particular focus on their anticancer, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitory, and antimicrobial activities. By presenting key experimental data and detailed methodologies, this document aims to facilitate the rational design of novel benzo[b]thiophene-based therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of benzo[b]thiophene derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. While direct SAR data for this compound is limited in the public domain, analysis of related analogs provides valuable insights. The well-characterized STAT3 inhibitor, 6-nitrobenzo[b]thiophene-1,1-dioxide (Stattic), serves as a critical reference compound for understanding the impact of modifications at the 2-position and the oxidation state of the sulfur atom.
Anticancer and STAT3 Inhibitory Activity
The STAT3 signaling pathway is a key regulator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[1][2] Consequently, the development of STAT3 inhibitors is a promising strategy in cancer therapy. Several benzo[b]thiophene derivatives, particularly those with a 1,1-dioxide moiety, have demonstrated potent STAT3 inhibitory and anticancer activities.[1][3]
Key Structure-Activity Relationship Insights:
-
Oxidation of the Thiophene Sulfur: The oxidation of the sulfur atom to a sulfone (1,1-dioxide) appears to be crucial for potent STAT3 inhibitory activity, as exemplified by Stattic.[4]
-
Substitution at the 2-Position: The introduction of a carbonyl group at the 2-position, particularly as part of an amide linkage to flexible basic groups, can yield compounds with high antiproliferative potency.[3]
-
Substitution at the 6-Position: A nitro group at the 6-position, as seen in Stattic, is a key feature for its STAT3 inhibitory effect. However, analogs with an amino group at this position also exhibit significant antitumor activity.[5]
The following table summarizes the in vitro anticancer and STAT3 inhibitory activities of selected benzo[b]thiophene derivatives.
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) | Various | STAT3 Inhibition | ~5-10 | [4] |
| MDA-MB-231 | Cell Viability | 2.14 | [6] | |
| HT29 | Cell Viability | 1.82 | [6] | |
| Compound 15 (aminobenzo[b]thiophene 1,1-dioxide analog) | Various | Cell Viability | 0.33-0.75 | [5] |
| Compound 8b (benzo[b]thiophene 1,1-dioxide analog) | Various | Cell Viability | Potent | [1] |
| Compound 6o (2-carbonylbenzo[b]thiophene 1,1-dioxide analog) | Various | Luciferase Reporter | Potent | [3] |
Antimicrobial Activity
Benzo[b]thiophene-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties. The structural modifications on the benzo[b]thiophene core and the substituents at various positions play a critical role in determining their antibacterial and antifungal efficacy.
Key Structure-Activity Relationship Insights:
-
Acylhydrazone Moiety: The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group at the 2-position has yielded compounds with significant activity against Staphylococcus aureus, including multidrug-resistant strains.[7]
-
Substitution at the 6-Position: Halogen substitutions (e.g., chloro, fluoro) at the 6-position of benzo[b]thiophene-2-carboxylic acid derivatives have been shown to influence their antimicrobial potency.[7]
The table below presents the minimum inhibitory concentrations (MIC) for selected benzo[b]thiophene-2-carboxylic acid analogs against bacterial strains.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [7] |
| Benzo[b]thiophene-2-carboxylic acid derivative 7b | M. tuberculosis H37Ra | 2.63 | [8] |
| Benzo[b]thiophene-2-carboxylic acid derivative 8g | M. bovis BCG | 0.56 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
Protocol 1: In Vitro STAT3 Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibitory effect of a test compound on the phosphorylation of STAT3.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours by replacing the medium with a low-serum medium (e.g., 0.5% FBS).
-
Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize protein samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.[9][10]
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][12]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
1. Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
2. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]
Visualizing the STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway, a primary target for many of the discussed benzo[b]thiophene derivatives. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Caption: The STAT3 signaling pathway and the point of inhibition by benzo[b]thiophene derivatives.
This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design of more potent and selective therapeutic agents targeting cancer and infectious diseases.
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Comparative analysis of benzo[b]thiophene-based STAT3 inhibitors.
A Comprehensive Comparative Analysis of Benzo[b]thiophene-Based STAT3 Inhibitors for Researchers and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical mediator of cellular signaling, has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in promoting tumor proliferation, survival, and metastasis. Benzo[b]thiophene scaffolds have shown promise in the development of potent and selective STAT3 inhibitors. This guide provides a detailed comparative analysis of prominent benzo[b]thiophene-based STAT3 inhibitors, focusing on their in vitro and in vivo performance, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins at a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, regulating the transcription of target genes involved in cell proliferation, survival, and angiogenesis. Benzo[b]thiophene-based inhibitors primarily function by targeting the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization, which is a crucial step for its activation. Some compounds have also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Comparative Efficacy of Benzo[b]thiophene-Based STAT3 Inhibitors
The in vitro efficacy of several benzo[b]thiophene-based STAT3 inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S3I-201 | MDA-MB-435 (Breast Carcinoma) | ~86 (DNA-binding) | |
| MDA-MB-231 (Breast Adenocarcinoma) | - | ||
| SF-1-066 | - | More potent than S3I-201 | |
| BP-1-102 | - | - | |
| Compound 15 | Various Cancer Cell Lines | 0.33 - 0.75 | |
| Compound 8b | HepG2, MDA-MB-231, MCF-7, HCT116 | - | |
| Compound 6o | - | - | |
| K2071 | Glioblastoma Cell Lines | - |
In Vivo Antitumor Activity
Several benzo[b]thiophene-based STAT3 inhibitors have demonstrated significant antitumor activity in preclinical animal models.
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| S3I-201 | Human Breast Tumor Xenografts | Breast Cancer | Inhibits tumor growth | |
| Tumor-bearing mice | Breast Cancer | Enhanced antitumor effect with exosome delivery | ||
| Compound 15 | - | - | Significant antitumor responses |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the benzo[b]thiophene inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor and incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization
Objective: To determine if the inhibitor disrupts the dimerization of STAT3.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against total STAT3 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of both total STAT3 and phospho-STAT3 by Western blotting. A reduction in the co-immunoprecipitated phospho-STAT3 in the presence of the inhibitor indicates disruption of dimerization.
Visualizing Key Pathways and Workflows
Validating the Anticancer Activity of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid: A Comparative Guide
In the landscape of anticancer drug discovery, the validation of novel compounds is a critical step toward developing effective therapeutics. This guide provides a comprehensive comparison of the anticancer activity of "Stattic" (6-Nitrobenzo[b]thiophene 1,1-dioxide), a compound structurally related to the initial topic of "6-Nitrobenzo[b]thiophene-2-carboxylic acid," against established chemotherapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and the underlying signaling pathways.
Comparative Analysis of Anticancer Activity
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. A lower IC50 value indicates a more potent compound.
A direct comparison of Stattic with the widely used chemotherapeutic drug Doxorubicin has been conducted in the ZR-75-1 human breast cancer cell line. The results show that Doxorubicin is more potent in this specific cell line, with a lower IC50 value.[1]
Table 1: Comparative IC50 Values of Stattic and Doxorubicin in ZR-75-1 Breast Cancer Cells [1]
| Compound | Cell Line | IC50 (µM) |
| Stattic | ZR-75-1 | 3.5 ± 0.28 |
| Doxorubicin | ZR-75-1 | 2.5 ± 0.18 |
While direct comparative data for Stattic against other common anticancer drugs like Cisplatin and Paclitaxel in the same cell lines is limited in the available literature, Table 2 provides a summary of their individual IC50 values across various cancer cell lines to offer a broader perspective on their potency. It is important to note that these values were determined in different studies and experimental conditions, so direct comparisons should be made with caution.
Table 2: IC50 Values of Stattic, Doxorubicin, Cisplatin, and Paclitaxel in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 µM | [2] |
| Stattic | PC3 | Prostate Cancer | 1.7 µM | [2] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 1.5 µM | [3] |
| Doxorubicin | MDA-MB-468 | Breast Cancer | 0.35 µM | [3] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.69 µM | [4] |
| Cisplatin | A549 | Lung Cancer | 9 ± 1.6 µM | [5] |
| Cisplatin | H1299 | Lung Cancer | 27 ± 4 µM | [5] |
| Cisplatin | Ovarian Carcinoma Cell Lines (Panel) | Ovarian Cancer | 17.4 - 25.7 µM | [6] |
| Paclitaxel | Ovarian Carcinoma Cell Lines (Panel) | Ovarian Cancer | 0.7 - 1.8 nM | [6] |
| Paclitaxel | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 nM | [7] |
Signaling Pathways and Mechanisms of Action
Stattic primarily exerts its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Stattic binds to the SH2 domain of STAT3, preventing its dimerization, and subsequent translocation to the nucleus to activate the transcription of target genes. However, some studies suggest that Stattic may also have STAT3-independent effects, such as reducing histone acetylation.[2][8]
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.
Cisplatin is a platinum-based chemotherapy drug that forms covalent adducts with DNA, leading to DNA damage and induction of apoptosis.
Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: The STAT3 signaling pathway and the inhibitory action of Stattic.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Stattic, Doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: A typical workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of the anticancer agents for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Conclusion
This guide provides a comparative overview of the anticancer activity of Stattic, a STAT3 inhibitor, in relation to established chemotherapeutic agents. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at validating the therapeutic potential of novel anticancer compounds. While direct comparative data is not always available, the compilation of IC50 values and detailed methodologies allows for an informed assessment of a compound's efficacy. Further head-to-head studies are warranted to fully elucidate the comparative effectiveness of Stattic against a broader range of standard-of-care drugs across multiple cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid and Related Compounds in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of "6-Nitrobenzo[b]thiophene-2-carboxylic acid" and its structurally related analog, Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide). Due to a lack of direct experimental data for this compound, this document leverages extensive research on Stattic to infer potential activities, cross-reactivities, and experimental considerations.
Introduction
Benzo[b]thiophene derivatives are a class of heterocyclic compounds with diverse pharmacological activities. A prominent member of this family is Stattic, a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[4] This guide will focus on the known biological activities of Stattic to provide a predictive framework for the potential cross-reactivity and function of the closely related "this compound."
Comparison of Biological Activity
The primary target of Stattic is the SH2 domain of STAT3, which it inhibits with an IC50 of 5.1 µM in cell-free assays.[1][2][3] This interaction prevents STAT3 dimerization, phosphorylation, and nuclear translocation, thereby inhibiting its transcriptional activity.[1][5] While "this compound" shares the 6-nitrobenzo[b]thiophene core with Stattic, the substitution of the 1,1-dioxide with a thiophene and the addition of a 2-carboxylic acid group will likely alter its electronic and steric properties, potentially affecting its binding affinity and selectivity for STAT3 and other targets.
Quantitative Data Summary
The following table summarizes the known quantitative data for Stattic and provides a speculative comparison for this compound.
| Compound | Target | IC50 (Cell-Free) | Cellular Potency (IC50) | Notes |
| Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) | STAT3 SH2 Domain | 5.1 µM[1][2][3] | 2.28 - 3.48 µM (various cancer cell lines)[6] | Selectively inhibits STAT3 over STAT1.[1] Also exhibits STAT3-independent effects such as inhibition of histone acetylation.[7][8] |
| This compound | Predicted: STAT3 | Unknown | Unknown | The carboxylic acid group may alter cell permeability and introduce new potential interactions with target proteins. |
Cross-Reactivity and Off-Target Effects
Stattic has been reported to have off-target effects. Notably, it can decrease histone acetylation independently of its STAT3 inhibitory activity.[7][8] This suggests that Stattic may interact with histone acetyltransferases (HATs) or other components of the epigenetic machinery. Furthermore, while Stattic shows selectivity for STAT3 over STAT1, high concentrations may affect other signaling pathways.[1]
For "this compound," the potential for cross-reactivity is also significant. The carboxylic acid moiety could lead to interactions with a different set of off-target proteins compared to Stattic. Researchers should consider screening this compound against a panel of kinases and other relevant cellular targets to determine its selectivity profile.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the biological activity of "this compound," based on established protocols for Stattic.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids.[9][10][11]
General Procedure:
-
Starting Material: A suitably substituted o-nitrothiophenol.
-
Cyclization: Reaction with a 2-haloacetic acid derivative (e.g., ethyl bromoacetate) to form the benzo[b]thiophene ring system.
-
Hydrolysis: Saponification of the resulting ester to yield the carboxylic acid.
-
Purification: Purification by recrystallization or column chromatography.
Note: Specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized.
STAT3 Inhibition Assay (Western Blot)
This protocol details the assessment of STAT3 phosphorylation inhibition in a cellular context.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
Cell Viability Assay (MTT)
This assay determines the effect of the compound on cell proliferation.
Materials:
-
Cancer cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound.
-
After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Visualizations
Signaling Pathway Diagram
Caption: Predicted inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. Benzothiophene synthesis [organic-chemistry.org]
In Vivo Efficacy of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comparative analysis of derivatives of 6-Nitrobenzo[b]thiophene-2-carboxylic acid, focusing on their anticancer and anti-inflammatory properties. We present key experimental data, detailed protocols, and visualizations of the associated signaling pathways to offer a comprehensive overview of their therapeutic potential.
Anticancer Efficacy: Targeting the STAT3 Pathway
A prominent derivative, 6-Nitrobenzo[b]thiophene 1,1-dioxide, commonly known as Stattic , is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Stattic functions by preventing the phosphorylation and subsequent dimerization of STAT3, thereby inhibiting its translocation to the nucleus and transcription of target genes involved in tumor progression.
Comparative In Vivo Efficacy of Stattic in Xenograft Models
The in vivo anticancer activity of Stattic has been evaluated in various xenograft models, demonstrating its potential to suppress tumor growth. Below is a summary of its efficacy in different cancer types.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Stattic | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft mouse model | Dose-dependent | Significant reduction in tumor growth. | [1] |
| Stattic | Nasopharyngeal Carcinoma | Not specified | Not specified | Inhibited cell viability and proliferation, induced apoptosis. | [2] |
| Stattic | Cervical Cancer | Xenograft tumors in nude mice | Not specified | Decreased the growth of xenograft tumors. | [3][4] |
Experimental Protocol: Xenograft Tumor Model
The following provides a generalized protocol for assessing the in vivo anticancer efficacy of compounds like Stattic in a xenograft mouse model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., T-ALL, nasopharyngeal, or cervical cancer cells) are cultured under standard conditions.
-
A specific number of viable cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
2. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The investigational compound (e.g., Stattic) is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses. The control group receives a vehicle solution.
3. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
Signaling Pathway and Experimental Workflow
Caption: STAT3 signaling pathway and the inhibitory action of Stattic.
Caption: General experimental workflow for a xenograft model.
Anti-inflammatory Efficacy: Modulating the mTORC1 Pathway
Another significant derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has demonstrated notable anti-inflammatory effects, particularly in models of ulcerative colitis. BT2 is an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6] The mTORC1 pathway is a central regulator of cell growth and metabolism and is implicated in inflammatory processes.
Comparative In Vivo Efficacy of BT2 in a Colitis Model
The efficacy of BT2 was evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model and compared to the standard-of-care drug, salazosulfapyridine.
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| BT2 | DSS-induced Ulcerative Colitis | Mouse | 20 mg/kg, oral, daily for 7 days | Ameliorated inflammatory symptoms and pathological damage; Reduced pro-inflammatory cytokines (IL-6, IL-9, IL-2) and increased anti-inflammatory cytokine (IL-10). | [5][7] |
| Salazosulfapyridine | DSS-induced Ulcerative Colitis | Mouse | 300 mg/kg, oral, daily for 7 days | Ameliorated inflammatory symptoms and pathological damage (used as a positive control). | [5][7] |
Experimental Protocol: DSS-Induced Colitis Model
The following protocol outlines the induction and treatment of colitis in a mouse model.
1. Induction of Colitis:
-
Mice (e.g., C57BL/6) are administered 3.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for a period of 7 days to induce acute colitis.
2. Treatment Administration:
-
Concurrent with DSS administration, mice are divided into treatment groups.
-
The investigational compound (BT2, 20 mg/kg) and the comparator drug (salazosulfapyridine, 300 mg/kg) are administered orally once daily for 7 days. A control group receives the vehicle.
3. Efficacy Assessment:
-
Clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored daily to calculate a disease activity index (DAI).
-
At the end of the treatment period, mice are euthanized.
-
The colon is excised, and its length is measured (shortening of the colon is a marker of inflammation).
-
Colon tissue is collected for histological analysis to assess pathological damage.
-
Blood and tissue samples can be analyzed for levels of pro- and anti-inflammatory cytokines.
Signaling Pathway and Experimental Workflow
Caption: BT2 inhibits BDK, leading to suppression of mTORC1 signaling.
Caption: Experimental workflow for the DSS-induced colitis model.
References
- 1. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Review of Synthetic Routes to Substituted Benzo[b]thiophene-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzo[b]thiophene-2-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials. Their synthesis is a subject of considerable interest in medicinal chemistry and materials science. This guide provides a comparative overview of several prominent synthetic strategies, offering objective comparisons of their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The construction of the substituted benzo[b]thiophene-2-carboxylic acid scaffold can be broadly approached through three main strategies:
-
Linear Synthesis via Ring Formation: These methods involve the sequential construction of the thiophene ring fused to a benzene ring, incorporating the carboxylic acid functionality during the process. A key example is the Gewald reaction followed by hydrolysis.
-
Functionalization of a Pre-formed Core: This common approach involves synthesizing a substituted benzo[b]thiophene ring and then introducing the carboxylic acid group at the C-2 position in a subsequent step. This can be achieved through direct C-H carboxylation or by the chemical transformation of other functional groups, such as the oxidation of an aldehyde or the hydrolysis of an ester.
-
Convergent Synthesis via Cyclization: These routes often involve the palladium-catalyzed coupling of two fragments followed by an intramolecular cyclization to form the bicyclic system.
This guide will focus on the most practical and well-documented of these approaches, providing detailed protocols and comparative data.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for key synthetic routes to substituted benzo[b]thiophene-2-carboxylic acids, allowing for a direct comparison of their efficiency and conditions.
| Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield (%) | Notes |
| A: Gewald Reaction & Hydrolysis | Substituted cyclohexanone, Malononitrile, Sulfur | Morpholine, NaOH | Multi-step | 50°C then Reflux | ~60-70% (overall) | Two-step process; good for 4,5,6,7-tetrahydro derivatives. |
| B: Direct C-H Carboxylation | Substituted Benzo[b]thiophene | LiO-tBu, CsF, 18-crown-6, CO₂ | 1 - 24 h | 160-180°C | 51 - 96% | Atom-economical; requires high temperature and pressure. |
| C: Hydrolysis of Esters | Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate | NaOH, EtOH, HCl | Overnight | Room Temp. | 87 - 89% | High-yielding final step; relies on availability of the ester. |
| D: Oxidation of Aldehyde | Benzo[b]thiophene-2-carbaldehyde | KMnO₄, Na₂CO₃ | 3 h | 100°C | ~70-80% | Standard transformation; yield can be variable. |
Logical Flow of Synthetic Strategies
Caption: Comparative workflow of synthetic routes.
Experimental Protocols
Route A: Two-Step Synthesis via Gewald Reaction and Hydrolysis
This route is particularly useful for preparing 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be subsequently aromatized if desired.
Step 1: Gewald Reaction for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol).
-
Stir the mixture at 50°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Step 2: Alkaline Hydrolysis to the Carboxylic Acid
-
Dissolve the product from Step 1 (0.05 mol) in ethanolic sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Route B: Direct C-H Carboxylation
This modern approach offers an atom-economical synthesis directly from the parent heterocycle.
-
In a high-pressure autoclave, place the substituted benzo[b]thiophene (0.3 mmol), LiO-tBu (4.0 equiv), CsF (4.0 equiv), and 18-crown-6 (4.0 equiv).
-
Seal the autoclave, then pressurize with CO₂ gas to the desired pressure (e.g., 1 atm or higher).
-
Heat the reaction mixture to 160°C and stir for the specified time (e.g., 24 hours).[1]
-
After cooling and safely venting the CO₂, quench the reaction mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzo[b]thiophene-2-carboxylic acid.[1]
Route C: Hydrolysis of Benzo[b]thiophene-2-carboxylate Esters
This is a high-yielding final step for syntheses that proceed via an ester intermediate.
-
To a solution of the corresponding ethyl 6-substituted-benzo[b]thiophene-2-carboxylate (14.1 mmol) in ethanol (15 mL), add a 3N aqueous solution of NaOH (28.2 mmol).[2]
-
Stir the solution at room temperature overnight.[2]
-
Concentrate the mixture under vacuum to remove the ethanol.[2]
-
Dilute the residue with water (75 mL) and acidify with 1N HCl until the product precipitates.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the benzo[b]thiophene-2-carboxylic acid.[2] For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid is obtained in 87% yield, and 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is obtained in 89% yield using this method.[2]
Route D: Oxidation of Benzo[b]thiophene-2-carbaldehyde
This route is a classical functional group transformation.
-
Dissolve benzo[b]thiophene-2-carbaldehyde (10 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (KMnO₄) (approx. 20 mmol) in water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution while stirring vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Filter off the manganese dioxide (MnO₂) precipitate and wash it with a small amount of hot water.
-
Combine the filtrate and washings, then acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.
-
Cool the mixture in an ice bath, filter the white precipitate of benzo[b]thiophene-2-carboxylic acid, wash with cold water, and dry.
Conclusion
The choice of synthetic route to substituted benzo[b]thiophene-2-carboxylic acids depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
-
The Gewald reaction followed by hydrolysis is a robust method for accessing tetrahydrobenzo[b]thiophene derivatives.
-
Direct C-H carboxylation represents a modern, atom-economical approach, though it requires specialized high-pressure equipment.[1]
-
The hydrolysis of pre-synthesized esters is arguably the most straightforward and high-yielding method for the final step, making it an excellent choice when the corresponding esters are readily accessible.[2]
-
Oxidation of the 2-carbaldehyde is a reliable and classical transformation, suitable when the aldehyde is the more readily available precursor.
Researchers should consider these factors when designing their synthetic strategies to obtain these valuable heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 6-Nitrobenzo[b]thiophene-2-carboxylic Acid
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with a procedural, step-by-step plan for the safe handling and disposal of this compound. Due to the absence of a specific safety data sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds and general guidelines for the disposal of hazardous nitro-aromatic compounds.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle the compound in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek medical attention if any symptoms persist.
Hazard and Disposal Summary
The following table summarizes the likely hazards and recommended disposal procedures based on data for analogous compounds.
| Hazard Category | Description | Disposal Recommendation |
| Acute Toxicity | Based on similar nitro-aromatic compounds, it may be harmful if swallowed, inhaled, or in contact with skin. | Treat as hazardous waste. Do not dispose of down the drain or in regular trash. |
| Skin Corrosion/Irritation | Expected to be a skin irritant based on data for benzo[b]thiophene-2-carboxylic acid.[1] | Collect all waste in a designated, properly labeled hazardous waste container. |
| Serious Eye Damage/Irritation | Expected to be a serious eye irritant based on data for benzo[b]thiophene-2-carboxylic acid.[1] | Segregate from incompatible materials. |
| Respiratory Irritation | May cause respiratory irritation.[2] | The primary disposal method is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[3] For very small quantities, chemical degradation by reduction of the nitro group may be an option for trained personnel.[3] Consult your EHS department for guidance. |
| Environmental Hazards | Should not be released into the environment.[2] | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
This protocol outlines the process for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify: Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment.
-
Segregate:
-
Solid Waste: Collect solid this compound and contaminated solids in a designated solid hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a liquid hazardous waste container compatible with the solvent. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
2. Waste Container Management:
-
Container Selection: Use a container that is chemically compatible with this compound and any solvents. The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
-
-
Storage: Keep waste containers closed at all times, except when adding waste. Store containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent the spread of spills.
3. Disposal and Removal:
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety department to arrange for pickup and disposal.
-
Professional Disposal: The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[3]
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 6-Nitrobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 6-Nitrobenzo[b]thiophene-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All handling of this compound should be conducted with the appropriate personal protective equipment in a controlled laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with chemical-resistant nitrile gloves is recommended. Inspect gloves before use and change immediately if contaminated.[1] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[1] A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[1][2] |
| Body Protection | Laboratory Coat & Apron | A chemical-resistant or flame-resistant lab coat must be worn and kept fully buttoned.[1][2] A chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood & Respirator | All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][2] |
| Footwear | Closed-toe Shoes | Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.[1][2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
Weigh the solid compound in a tared container within the chemical fume hood to contain any dust.
-
Use caution during transfer to minimize the generation of dust.
-
-
During the Experiment:
-
Continuously monitor the experiment for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[2]
-
-
Post-Experiment Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
-
Waste Container Management:
-
Professional Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Experimental Workflow
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
